Product packaging for Gemfibrozil(Cat. No.:CAS No. 25812-30-0)

Gemfibrozil

Cat. No.: B1671426
CAS No.: 25812-30-0
M. Wt: 250.33 g/mol
InChI Key: HEMJJKBWTPKOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gemfibrozil, with the chemical name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-characterized fibric acid derivative and a potent activator of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) . Its primary research value lies in the study of lipid metabolism and dyslipidemia. Upon activation of PPARα, this compound modulates lipid metabolism by upregulating lipoprotein lipase (LPL) and inhibiting the synthesis of apolipoprotein B, leading to a significant reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels . This mechanism makes it a critical tool for investigating pathways related to hypertriglyceridemia (Type IV) and hyperlipidemia (Type III) . Furthermore, researchers utilize this compound to study drug metabolism, as its glucuronide metabolite is a known inhibitor of the cytochrome P450 enzyme CYP2C8, which can affect the pharmacokinetics of co-administered compounds . This compound has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol . It is slightly soluble in water and has a pKa of approximately 4.5 . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

2.78e-02 g/L
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from hexane

CAS No.

25812-30-0
Record name Gemfibrozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemfibrozil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gemfibrozil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58-61, 62 °C, 61 - 63 °C
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Vitro Effects of Gemfibrozil on Hepatic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in-vitro effects of gemfibrozil on hepatic cells, with a focus on its molecular mechanisms and impact on lipid metabolism. The information is intended for researchers, scientists, and drug development professionals working in hepatology and metabolic diseases.

Core Mechanism of Action

This compound, a fibrate class lipid-lowering agent, primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3][4] In hepatic cells, the activation of PPARα by this compound leads to a cascade of events that collectively contribute to the reduction of intracellular lipid accumulation.[1][2][5]

Quantitative Effects on Hepatic Cells

In-vitro studies using human hepatoma SMMC-7721 cells have provided quantitative data on the dose-dependent effects of this compound.

Cell Viability

This compound has been shown to have a minimal impact on the viability of SMMC-7721 hepatic cells at concentrations effective for lipid reduction.

Concentration (µM)Treatment DurationCell Viability Inhibition (%)
5024 hours4.22
10024 hours9.72
20024 hours9.55
Data sourced from a study on SMMC-7721 human hepatoma cells.[1][2]
Gene Expression

Treatment of oleate-induced steatotic SMMC-7721 cells with this compound resulted in significant changes in the expression of genes involved in lipid metabolism.

GeneTreatment Concentration (µM)Fold Change in mRNA Expression
PPARα25Decreased
PPARα50Decreased
SREBP125Increased
SREBP150Increased
CPT225Increased
CPT250Increased
ACOX125Increased
ACOX150Increased
HADHA25Increased
HADHA50Increased
LIPIN125Increased
LIPIN150Increased
DGAT125Increased
DGAT150Increased
Data represents changes in oleate-treated SMMC-7721 cells following a 24-hour treatment with this compound.[1][2]

Signaling Pathways

The primary signaling pathways modulated by this compound in hepatic cells are the PPARα and SREBP1 pathways.

Gemfibrozil_Signaling_Pathway This compound Signaling in Hepatic Cells cluster_lipid_oxidation Lipid Oxidation (Enhanced) cluster_lipid_synthesis Lipid Synthesis & Secretion (Interference) This compound This compound PPARa PPARα (Protein Upregulation) This compound->PPARa SREBP1 SREBP1 (Upregulation) This compound->SREBP1 CPT2 CPT2 PPARa->CPT2 ACOX1 ACOX1 PPARa->ACOX1 HADHA HADHA PPARa->HADHA LIPIN1 LIPIN1 SREBP1->LIPIN1 DGAT1 DGAT1 SREBP1->DGAT1 Lipid_Accumulation Lipid Accumulation (Reduced) CPT2->Lipid_Accumulation ACOX1->Lipid_Accumulation HADHA->Lipid_Accumulation LIPIN1->Lipid_Accumulation DGAT1->Lipid_Accumulation

This compound's dual action on lipid metabolism pathways.

Experimental Protocols

Detailed methodologies for key in-vitro experiments with this compound on hepatic cells are outlined below.

Cell Culture and Induction of Steatosis

The human hepatoma SMMC-7721 cell line is a common model for these studies.

Experimental_Workflow_Cell_Culture Cell Culture and Steatosis Induction Workflow cluster_culture Cell Culture cluster_steatosis Steatosis Induction Start SMMC-7721 Cells Culture Culture in RPMI-1640 (10% FBS, 1% Penicillin-Streptomycin) Start->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Treat_OA Treat with Oleic Acid (1 mM) + 10% BSA Incubate->Treat_OA Incubate_OA Incubate for 24 hours Treat_OA->Incubate_OA Model In-Vitro Steatosis Model Incubate_OA->Model

Workflow for establishing an in-vitro hepatic steatosis model.
This compound Treatment and Viability Assay

Following the establishment of the steatosis model, cells are treated with this compound.

Experimental_Workflow_Treatment_Viability This compound Treatment and Viability Assessment cluster_treatment This compound Treatment cluster_viability Cell Viability Assay Model Steatotic SMMC-7721 Cells Treat_GEM Treat with this compound (0, 50, 100, 200 µM) Model->Treat_GEM Incubate_GEM Incubate for 24 hours Treat_GEM->Incubate_GEM Add_CCK8 Add Cell Counting Kit-8 (CCK-8) Incubate_GEM->Add_CCK8 Incubate_CCK8 Incubate for a specified time Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure Absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability

Protocol for this compound treatment and subsequent viability analysis.
Gene Expression Analysis (RT-PCR)

To quantify the changes in gene expression, Reverse Transcription Polymerase Chain Reaction (RT-PCR) is employed.

  • RNA Extraction: Total RNA is isolated from the treated and control hepatic cells.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is then used as a template for PCR with primers specific to the target genes (e.g., PPARα, SREBP1, CPT2, ACOX1, HADHA, LIPIN1, DGAT1).

  • Analysis: The PCR products are analyzed to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.[1]

Conclusion

In-vitro studies on hepatic cells demonstrate that this compound effectively reduces lipid accumulation by modulating the PPARα and SREBP1 signaling pathways.[1][2][6] This leads to an enhancement of lipid oxidation and interference with lipid synthesis and secretion.[1][2][6] The provided data and protocols offer a foundational understanding for further research into the therapeutic potential of this compound in conditions such as non-alcoholic fatty liver disease (NAFLD).[1][2]

References

An In-depth Technical Guide to the Molecular Pathways Affected by Gemfibrozil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil is a well-established lipid-regulating agent belonging to the fibrate class of drugs.[1][2] It is primarily prescribed for the treatment of hypertriglyceridemia (specifically Fredrickson types IV and V) and, in certain patient populations, to reduce the risk of coronary heart disease.[3] The therapeutic effects of this compound are rooted in its ability to modulate the expression of a suite of genes that govern lipid and lipoprotein metabolism. This guide provides a detailed examination of the molecular pathways influenced by this compound, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols for investigating its mechanism of action, and visualizes the core signaling cascades.

Core Molecular Mechanism: PPARα Activation

The principal mechanism of action for this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3][4][5] PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of lipid and glucose homeostasis.[5][6]

Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[7][8] This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9] This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation, ultimately leading to a more favorable lipid profile.[8][10]

PPARa_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: this compound activates the PPARα/RXR heterodimer, which binds to PPREs to regulate gene transcription.

Key Affected Molecular Pathways and Downstream Effects

The activation of PPARα by this compound orchestrates a series of downstream events that collectively improve the lipid profile. These effects are primarily mediated by changes in the expression of key genes involved in lipid metabolism.

Triglyceride Catabolism and VLDL Metabolism
  • Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of LPL, a critical enzyme that hydrolyzes triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).[1][3][5] Some studies report a significant increase in postheparin extra-hepatic LPL activity by approximately 25%.[4][11] This enhanced LPL activity accelerates the clearance of triglyceride-rich lipoproteins from the circulation.

  • Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is a protein that inhibits LPL activity. This compound, through PPARα, suppresses the expression of the APOC3 gene.[5][12] Lower levels of ApoC-III lead to disinhibition of LPL, further promoting triglyceride clearance.[5]

  • Reduced VLDL Production: this compound inhibits the synthesis of apolipoprotein B (ApoB), the primary protein component of VLDL, and decreases hepatic triglyceride production.[3][4] This leads to a reduction in the overall secretion of VLDL particles from the liver.[4][5]

Hepatic Fatty Acid Oxidation
  • Upregulation of Fatty Acid Uptake and Oxidation Genes: PPARα activation by this compound stimulates the expression of genes involved in the transport of fatty acids into hepatocytes and their subsequent β-oxidation within mitochondria and peroxisomes.[2][10] This includes genes such as those encoding for fatty acid transport proteins, acyl-CoA synthetase, and enzymes of the β-oxidation spiral like carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase.[10][13] This increased fatty acid catabolism reduces the substrate available for triglyceride synthesis in the liver.[14]

HDL Cholesterol Metabolism

  • Increased Apolipoprotein A-I and A-II Synthesis: this compound stimulates the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[4][11] This leads to an increase in circulating HDL cholesterol ("good" cholesterol) levels.[11]

Downstream_Effects cluster_TG_Metabolism Triglyceride & VLDL Metabolism cluster_FAO Fatty Acid Oxidation cluster_HDL HDL Metabolism PPARa_Activation This compound-Mediated PPARα Activation LPL_Gene LPL Gene Transcription ↑ PPARa_Activation->LPL_Gene ApoCIII_Gene ApoC-III Gene Transcription ↓ PPARa_Activation->ApoCIII_Gene VLDL_Prod Hepatic VLDL Production ↓ PPARa_Activation->VLDL_Prod FAO_Genes Fatty Acid Oxidation Genes ↑ (e.g., CPT1, ACOX1) PPARa_Activation->FAO_Genes ApoA_Genes ApoA-I & ApoA-II Gene Transcription ↑ PPARa_Activation->ApoA_Genes TG_Levels Plasma Triglycerides ↓ LPL_Gene->TG_Levels Increases TG Catabolism ApoCIII_Gene->TG_Levels Disinhibits LPL VLDL_Prod->TG_Levels Reduces TG source Hepatic_FA Hepatic Fatty Acid Oxidation ↑ FAO_Genes->Hepatic_FA Reduces substrate Hepatic_FA->VLDL_Prod Reduces substrate HDL_Levels HDL Cholesterol ↑ ApoA_Genes->HDL_Levels

Caption: Downstream effects of PPARα activation by this compound on lipid metabolism pathways.

Quantitative Data Summary

The clinical efficacy of this compound is well-documented. The following tables summarize quantitative data from various studies, highlighting the magnitude of its effects on plasma lipids and other relevant parameters.

Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins

ParameterBaselinePost-TreatmentPercentage ChangeReference
Triglycerides3.65 mmol/L1.82 mmol/L↓ 49.5% [15]
Triglycerides--↓ 45.6% [16]
Triglycerides (VLDL)--↓ 60% [17]
HDL Cholesterol0.82 mmol/L0.99 mmol/L↑ 20.3% [15]
HDL Cholesterol--↑ 32.3% [16]
HDL Cholesterol--↑ 36% [11]
VLDL Cholesterol--↓ 45.9% [16]
LDL Cholesterol--↓ 11.4% [16]
Total Cholesterol--↓ 8.3% [16]
Apolipoprotein A-I--↑ 29% [11]
Apolipoprotein A-II--↑ 38% [11]
Apolipoprotein C-III--↓ 31.4% [12]

Table 2: Effects on Enzymatic Activity and Gene Expression

ParameterEffectMagnitude of ChangeReference
Lipoprotein Lipase ActivityIncreased↑ 25% [11]
Peroxisomal β-oxidationIncreased~5-fold (in rats)[14]
Apo A-I Synthesis RateIncreased↑ 27% [11]
Apo A-II Synthesis RateIncreased↑ 34% [11]
SOCS3 mRNA (in glial cells)Increased~13-fold (at 50 µM)[18]

Experimental Protocols

Investigating the molecular effects of this compound involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

PPARα Reporter Gene Assay

This assay quantifies the ability of a compound like this compound to activate the PPARα transcription factor.

Principle: Cells are co-transfected with two plasmids: one expressing the human PPARα protein and a second "reporter" plasmid containing a luciferase gene under the control of a PPRE promoter. If this compound activates PPARα, the complex binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to PPARα activation.

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Transfection: Prepare a transfection mix containing:

    • Expression plasmid for human PPARα.

    • Reporter plasmid (e.g., pGL4.29[luc2P/PPRE/Hygro]).

    • A control plasmid expressing Renilla luciferase (for normalization).

    • A suitable transfection reagent (e.g., Lipofectamine 3000).

    • Incubate the mix according to the manufacturer's protocol and add to the cells.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase assay system to measure both Firefly and Renilla luciferase activity in the cell lysate using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the dose-response curve and calculate the EC₅₀ value.

Reporter_Assay_Workflow A 1. Plate Cells (e.g., HepG2 in 96-well plate) B 2. Co-transfect with Plasmids: - PPARα Expression Vector - PPRE-Luciferase Reporter Vector A->B C 3. Incubate (24h) B->C D 4. Treat Cells (Vehicle, this compound, Positive Control) C->D E 5. Incubate (24h) D->E F 6. Lyse Cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence (Quantify PPARα Activity) G->H

Caption: Workflow for a PPARα reporter gene assay to measure this compound activity.

Post-Heparin Lipoprotein Lipase (LPL) Activity Assay

This assay measures the functional activity of LPL released into the plasma, which is a key downstream effect of this compound.

Principle: LPL activity is measured in plasma samples collected after an intravenous injection of heparin, which releases LPL from its binding sites on the endothelial surface into the circulation. The assay uses a fluorescent substrate that, when hydrolyzed by LPL, produces a measurable fluorescent signal.

Detailed Methodology:

  • Sample Collection: Collect baseline blood samples from subjects. Administer an intravenous bolus of heparin (e.g., 60 IU/kg). Collect a second blood sample 10-15 minutes post-heparin injection into tubes containing EDTA. Prepare plasma by centrifugation.[19]

  • Assay Preparation:

    • Prepare a standard curve using a purified lipase standard.

    • Prepare a reaction mix containing an LPL assay buffer and a fluorescent triglyceride substrate. Commercial kits are widely available for this purpose.

  • Reaction:

    • Add plasma samples (pre- and post-heparin) and standards to a 96-well black microplate.

    • Add the reaction mix to all wells.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the increase in fluorescence over time (e.g., every 5-10 minutes for 1-2 hours) using a microplate fluorometer (e.g., Ex/Em = 482/515 nm).[19][20]

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in fluorescence per minute) for each sample.

    • Determine the LPL activity from the standard curve. LPL activity is the difference between the total lipase activity (post-heparin) and the hepatic lipase activity (which can be measured separately by inhibiting LPL with 1 M NaCl or specific antibodies).

Conclusion

This compound exerts its lipid-modifying effects through a well-defined molecular pathway centered on the activation of the PPARα nuclear receptor. This primary event triggers a cascade of transcriptional changes that collectively enhance the catabolism of triglyceride-rich lipoproteins, increase hepatic fatty acid oxidation, and boost HDL cholesterol levels. The quantitative data consistently demonstrate significant improvements in the atherogenic lipid profile. The experimental protocols described herein provide a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of fibrate drugs and to screen for novel modulators of these critical metabolic pathways.

References

Discovery and synthesis of Gemfibrozil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Synthesis of Gemfibrozil

Introduction

This compound, sold under the brand name Lopid among others, is a lipid-regulating agent belonging to the fibrate class of drugs.[1][2] It is primarily used to treat hyperlipidemia and hypertriglyceridemia, particularly in patients with type IV and V hyperlipidemia, to reduce the risk of pancreatitis and coronary heart disease.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

This compound was developed and patented in 1968 by the American company Parke-Davis (now a subsidiary of Pfizer).[1][6] It was selected from a series of compounds synthesized in the late 1970s during research aimed at identifying agents that could lower plasma lipid levels in both animals and humans.[1][7] Following its development, this compound was approved for medical use in 1982.[1]

Chemical and Physical Properties

This compound is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1][6][8] It is a white solid that is stable under ordinary conditions, with a melting point between 58°C and 63°C.[1][6][7] Its solubility in water and acid is very low (0.0019%), but it is more soluble in dilute bases.[7]

PropertyValue
Molecular FormulaC₁₅H₂₂O₃
Molar Mass250.338 g·mol⁻¹[1]
IUPAC Name5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid[1]
CAS Number25812-30-0[1]
Melting Point58-63 °C[1][6]
BioavailabilityClose to 100%[1]
Protein Binding95-99%[1][4]
Elimination Half-life1.5 hours[1]
Excretion70-94% Renal, 6% Fecal[1][4]

Synthesis of this compound

Several synthetic routes for this compound have been developed since its discovery. The initial methods often involved organometallic reagents, while later industrial processes have focused on more cost-effective and scalable approaches.

Early Synthesis Method (Parke-Davis)

The original synthesis patented by Parke-Davis involved the use of a lithium derivative.

Experimental Protocol:

  • Formation of the Lithium Derivative: Sodium isobutyrate is metallated with lithium diisopropylamide (LDA) in an anhydrous solvent to form an isobutyric acid 2-lithium derivative.[7][9]

  • Alkylation: The resulting lithium derivative is then alkylated with 3-(2,5-dimethylphenoxy)propyl bromide to yield this compound.[7][9]

This method, while effective, has drawbacks for large-scale industrial synthesis due to the use of strong organometallic bases and the requirement for anhydrous conditions.[9]

Industrial Synthesis Process

A more common and industrially viable process involves the Williamson ether synthesis followed by hydrolysis.

Experimental Protocol:

  • Etherification: 2,5-Dimethylphenol is reacted with an alkyl 5-halo-2,2-dimethylpentanoate (e.g., methyl 2,2-dimethyl-5-bromopentanoate) in the presence of a base such as potassium carbonate.[9] A phase transfer catalyst, like tetrabutylammonium bromide, can be used to facilitate the reaction, which is typically carried out at a temperature of 100-130°C for 1-3 hours.[9]

  • Hydrolysis: The resulting this compound methyl ester is then hydrolyzed to the carboxylic acid.[9] This is achieved by treating a methanol solution of the ester with an aqueous solution of a strong base, such as sodium hydroxide, at reflux temperature.[9]

  • Acidification: The reaction mixture is cooled, and the sodium salt of this compound is precipitated. The salt is then treated with a strong acid, like hydrochloric acid, in a solvent such as acetone to yield the final this compound product.[9]

An improved version of this process reports an overall yield of 80% with a purity of 99.9%.[10]

G cluster_start Starting Materials cluster_reaction1 Step 1: Etherification cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_salt Intermediate Salt cluster_reaction3 Step 3: Acidification cluster_final Final Product 2_5_Dimethylphenol 2,5-Dimethylphenol Etherification Williamson Ether Synthesis (Base, e.g., K₂CO₃) (100-130°C) 2_5_Dimethylphenol->Etherification Alkyl_5_halo Alkyl 5-halo-2,2-dimethylpentanoate Alkyl_5_halo->Etherification Gemfibrozil_Ester This compound Ester Etherification->Gemfibrozil_Ester Hydrolysis Base Hydrolysis (e.g., NaOH, Reflux) Gemfibrozil_Ester->Hydrolysis Gemfibrozil_Salt This compound Sodium Salt Hydrolysis->Gemfibrozil_Salt Acidification Acidification (e.g., HCl) Gemfibrozil_Salt->Acidification This compound This compound Acidification->this compound

Caption: Industrial synthesis workflow for this compound.

Mechanism of Action

The primary mechanism of action of this compound involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[3][4][6][11] PPAR-α is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and carbohydrate metabolism.[3][11]

The activation of PPAR-α by this compound leads to a cascade of effects:

  • Increased Lipoprotein Lipase (LPL) Activity: PPAR-α activation upregulates the synthesis of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[2][3][11] This increased lipolysis enhances the clearance of triglyceride-rich particles from the circulation, reducing plasma triglyceride levels by 30% to 60%.[4]

  • Decreased Hepatic VLDL Production: this compound inhibits the synthesis of apolipoprotein B (ApoB), the primary carrier of VLDL, and decreases the hepatic uptake of free fatty acids.[4][6][12] These actions collectively reduce the liver's production and secretion of VLDL.[3][4]

  • Reduced Apolipoprotein C-III (ApoC-III) Levels: this compound decreases the levels of ApoC-III, a protein that inhibits LPL activity.[3] By reducing this inhibitor, this compound further promotes the breakdown and clearance of triglycerides.[3]

  • Increased HDL Cholesterol: this compound stimulates the synthesis of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), often referred to as "good" cholesterol.[6][12] This leads to an increase in circulating HDL levels.

G cluster_effects Downstream Effects cluster_outcomes Clinical Outcomes This compound This compound PPARa PPAR-α (Nuclear Receptor) This compound->PPARa Activates LPL ↑ Lipoprotein Lipase (LPL) Synthesis PPARa->LPL ApoB ↓ Hepatic ApoB Synthesis ↓ FFA Uptake PPARa->ApoB ApoCIII ↓ ApoC-III Levels PPARa->ApoCIII ApoAI_AII ↑ ApoA-I & ApoA-II Synthesis PPARa->ApoAI_AII TG_Clearance ↑ Clearance of Triglyceride-Rich Lipoproteins LPL->TG_Clearance VLDL_Production ↓ VLDL Production ApoB->VLDL_Production ApoCIII->TG_Clearance Reduces Inhibition of LPL HDL_Production ↑ HDL Cholesterol ApoAI_AII->HDL_Production Overall_TG ↓ Plasma Triglycerides TG_Clearance->Overall_TG VLDL_Production->Overall_TG

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

Pharmacokinetic Parameters
ParameterValueCondition
Cmax 46 ± 16 µg/mLHealthy volunteers, 900mg single dose[11][13]
13.8 ± 11.1 µg/mLPatients with chronic renal failure[11]
Tmax 1 - 4 hoursHealthy volunteers[13]
2.2 ± 1.1 hoursHealthy volunteers, 900mg single dose[11]
Mean Residence Time Up to 9.6 hoursPatients with chronic renal failure[11]
Purity and Yield Data from Synthesis
ParameterValueMethod/Reference
Overall Yield 80%Improved industrial process[10]
Purity (HPLC) >99.5%Patent US5654476A[9]
Purity (HPLC) 99.9%Improved industrial process[10]
Potentiometric Titre 99.0-101.0%Patent US5654476A[9]

Conclusion

This compound remains a significant therapeutic agent for managing dyslipidemia, particularly severe hypertriglyceridemia. Its discovery by Parke-Davis and the subsequent evolution of its synthesis from organometallic routes to more efficient industrial processes highlight the advancements in pharmaceutical chemistry. The elucidation of its mechanism of action via PPAR-α activation has provided a clear understanding of its lipid-lowering effects. The detailed protocols and quantitative data presented in this guide offer valuable insights for professionals in the field of drug development and research, enabling further innovation and optimization in the synthesis and application of fibrate-class drugs.

References

Gemfibrozil's Impact on Triglyceride Metabolism: A Technical Guide to Synthesis and Clearance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gemfibrozil, a fibric acid derivative, is a well-established lipid-regulating agent primarily prescribed to manage hypertriglyceridemia. Its efficacy stems from a multifaceted mechanism of action centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the expression of numerous genes involved in lipid metabolism. This technical guide provides an in-depth exploration of the molecular pathways through which this compound modulates triglyceride synthesis and clearance. It details the drug's impact on key enzymes and apolipoproteins, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling and experimental workflows.

Core Mechanism of Action: PPARα Activation

This compound's primary molecular target is PPARα, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2][3] The activation of PPARα by this compound initiates a cascade of genomic events that collectively enhance triglyceride clearance and reduce hepatic triglyceride production.

Upon binding to this compound, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding modulates the transcription of genes integral to triglyceride metabolism, leading to a coordinated reduction in plasma triglyceride levels.

PPAR_Alpha_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Activates PPAR_RXR PPARα-RXR Heterodimer PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Gene_Transcription Modulated Gene Transcription PPRE->Gene_Transcription Regulates LPL_Gene ↑ LPL Gene Expression Gene_Transcription->LPL_Gene ApoCIII_Gene ↓ ApoC-III Gene Expression Gene_Transcription->ApoCIII_Gene FAO_Genes ↑ Fatty Acid Oxidation Gene Expression Gene_Transcription->FAO_Genes PPAR_alpha->PPAR_RXR RXR RXR RXR->PPAR_RXR

Caption: this compound activates the PPARα-RXR pathway to modulate gene transcription.

Enhancement of Triglyceride Clearance

A primary contributor to this compound's triglyceride-lowering effect is its ability to accelerate the catabolism of triglyceride-rich lipoproteins (TRLs), such as Very-Low-Density Lipoproteins (VLDL) and chylomicrons, from the circulation. This is accomplished through two main mechanisms.

Upregulation of Lipoprotein Lipase (LPL)

This compound, through PPARα activation, increases the synthesis and activity of Lipoprotein Lipase (LPL), the rate-limiting enzyme for the hydrolysis of core triglycerides within TRLs.[1][5] Enhanced LPL activity leads to more efficient breakdown of VLDL and chylomicrons into free fatty acids, which are then taken up by peripheral tissues for energy or storage.[1][6]

Downregulation of Apolipoprotein C-III (ApoC-III)

Apolipoprotein C-III is a key inhibitor of LPL activity. This compound treatment decreases plasma levels of ApoC-III.[1] By reducing the concentration of this inhibitor, this compound further promotes LPL-mediated lipolysis and accelerates the clearance of TRLs from the plasma.[1][7] A study in patients with NIDDM hyperlipidemia showed that this compound treatment (900 mg/day for 4 weeks) significantly decreased ApoC-III levels.[7]

Parameter ChangeReported EffectStudy PopulationReference
Plasma Triglycerides ↓ 46% - 65%Hypertriglyceridemic Patients[7][8]
Postheparin LPL Activity ↑ 25%Type V Hyperlipoproteinemia Patients[6][9]
Apolipoprotein C-III ↓ 31.4%NIDDM Hyperlipidemic Patients[7]
Apo C-III / C-II Ratio ↓ 35.5%NIDDM Hyperlipidemic Patients[7]
Table 1. Quantitative Effects of this compound on Triglyceride Clearance Markers.

Reduction of Triglyceride Synthesis

In addition to enhancing clearance, this compound acts within the liver to reduce the rate of triglyceride synthesis and the subsequent secretion of VLDL particles.

Increased Hepatic Fatty Acid Oxidation

PPARα activation stimulates the expression of genes involved in hepatic fatty acid uptake and β-oxidation.[3][4] This includes enzymes such as carnitine palmitoyltransferase (CPT) and acyl-CoA oxidase.[10][11] By increasing the rate of fatty acid catabolism, this compound diverts fatty acids away from esterification into triglycerides, thereby reducing the substrate pool available for VLDL assembly.[12][13]

Inhibition of VLDL Synthesis and Secretion

This compound has been shown to decrease the hepatic production of VLDL.[1][8] This is achieved by inhibiting peripheral lipolysis and reducing the liver's uptake of free fatty acids, which are essential for triglyceride synthesis.[14][15] Furthermore, this compound can inhibit the synthesis of apolipoprotein B (ApoB), the primary structural protein of VLDL, and increase its clearance, leading to an overall reduction in the number of VLDL particles secreted from the liver.[14][15]

Parameter ChangeReported EffectStudy Population / ModelReference
VLDL-Cholesterol ↓ 63.2%NIDDM Hyperlipidemic Patients[7]
Hepatic Triglyceride Production ReducedInferred from human studies[15]
Peroxisomal β-oxidation ↑ ~5-foldRats treated with this compound[12]
Table 2. Quantitative Effects of this compound on Triglyceride Synthesis Markers.

Experimental Protocols

Protocol: Measurement of Post-Heparin Lipoprotein Lipase (LPL) Activity

This protocol outlines a fluorometric assay to measure LPL activity in plasma, a key indicator of this compound's effect on triglyceride clearance.

1. Sample Collection:

  • Administer heparin intravenously to the subject (e.g., 0.2 Units/gram body weight for rodents) to release LPL from the endothelial surface into the bloodstream.[16]

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) 10-15 minutes post-heparin injection.[16]

  • Centrifuge the blood at 1,000-3,000 x g for 15 minutes at 4°C.[16][17]

  • Carefully collect the plasma supernatant for immediate analysis or store at -80°C.[17]

2. Assay Procedure (Fluorometric):

  • Prepare a 96-well black microplate.

  • Add diluted plasma samples (e.g., 1:50 to 1:200 dilution in assay buffer) to the wells.[17]

  • Prepare a reaction mix containing a fluorogenic triglyceride analog substrate (e.g., EnzChek lipase substrate or similar). This substrate is non-fluorescent until hydrolyzed by LPL.[18][19]

  • Add the reaction mix to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[17][18]

  • Measure the increase in fluorescence using a microplate reader at appropriate excitation/emission wavelengths (e.g., Ex/Em = 482/515 nm).[16][19]

  • Calculate LPL activity by comparing the rate of fluorescence increase in the samples against a standard curve generated with purified LPL enzyme.

LPL_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Heparin 1. Heparin Injection (Release LPL into blood) Blood 2. Blood Collection (Anticoagulant tube) Heparin->Blood Centrifuge 3. Centrifugation (1000-3000 x g, 4°C) Blood->Centrifuge Plasma 4. Plasma Isolation Centrifuge->Plasma Plate 5. Plate Plasma (96-well plate) Plasma->Plate Substrate 6. Add Fluorogenic Substrate Plate->Substrate Incubate 7. Incubate (37°C, 30-60 min) Substrate->Incubate Read 8. Read Fluorescence (Ex/Em 482/515 nm) Incubate->Read Calculate 9. Calculate Activity (vs. Standard Curve) Read->Calculate

Caption: Workflow for measuring post-heparin LPL activity in plasma samples.
Protocol: Measurement of Hepatic VLDL-Triglyceride Secretion Rate

This protocol describes a common in vivo method using a lipolysis inhibitor to measure the rate of VLDL-TG secretion from the liver into the circulation.

1. Animal Preparation:

  • Fast animals overnight (e.g., 4-6 hours) to reduce chylomicron levels, ensuring that measured triglycerides are primarily from hepatic VLDL secretion.

  • Administer an anesthetic.

2. Inhibition of Lipolysis:

  • Inject a lipolysis inhibitor, such as Triton WR-1339 or Poloxamer 407. This agent blocks the LPL-mediated clearance of TRLs from the plasma.

  • By preventing clearance, the accumulation of triglycerides in the plasma over time directly reflects the hepatic secretion rate.

3. Blood Sampling:

  • Collect a baseline blood sample (t=0) immediately before or after inhibitor injection.

  • Collect subsequent blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-injection.

  • Process blood samples to obtain plasma.

4. Triglyceride Quantification:

  • Measure the total triglyceride concentration in the plasma from each time point using a commercial enzymatic assay kit.

5. Calculation of Secretion Rate:

  • Plot the plasma triglyceride concentration against time.

  • The rate of VLDL-TG secretion is determined from the slope of the linear portion of the curve, typically expressed as mg of triglyceride per dL of plasma per hour (mg/dL/hr).

Summary of this compound's Integrated Effects

This compound orchestrates a dual-pronged assault on elevated triglyceride levels. It simultaneously enhances the machinery for TRL clearance in the periphery while suppressing the liver's capacity for triglyceride synthesis and secretion. The central role of PPARα activation provides a unified mechanism for these diverse and complementary actions. This comprehensive mode of action makes this compound a potent therapeutic agent for the management of hypertriglyceridemia.

Gemfibrozil_Overall_Effect cluster_mechanism Primary Mechanism cluster_pathways Key Metabolic Pathways cluster_molecular Molecular Effects This compound This compound PPARa PPARα Activation (in Liver & Peripheral Tissues) This compound->PPARa Clearance ↑ TG Clearance PPARa->Clearance Synthesis ↓ TG Synthesis PPARa->Synthesis LPL ↑ LPL Activity Clearance->LPL ApoC3 ↓ ApoC-III Levels (LPL Inhibitor) Clearance->ApoC3 FAO ↑ Hepatic Fatty Acid Oxidation Synthesis->FAO VLDL ↓ Hepatic VLDL Secretion Synthesis->VLDL Outcome Reduced Plasma Triglycerides LPL->Outcome ApoC3->Outcome FAO->Outcome VLDL->Outcome

Caption: Integrated mechanism of this compound on triglyceride metabolism.

References

The Impact of Gemfibrozil on High-Density Lipoprotein Cholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemfibrozil, a fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism. A key therapeutic benefit of this compound is its ability to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor inversely correlated with cardiovascular disease risk. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on HDL-C. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Mechanism of Action: The PPARα-Mediated Pathway

This compound exerts its effects on HDL metabolism primarily through the activation of PPARα.[1][2][3][4] This ligand-activated transcription factor is highly expressed in the liver, a central organ for lipoprotein synthesis and regulation.[5][6]

Upregulation of Apolipoprotein A-I and A-II Synthesis

The activation of PPARα by this compound leads to the increased transcription of genes encoding for apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein constituents of HDL particles.[2][7][8] Studies have shown that this compound increases the synthesis rates of both ApoA-I and ApoA-II.[7][9] One proposed mechanism for the increased ApoA-I levels is the stabilization of its mRNA transcripts, leading to enhanced translation.[5][6]

Influence on HDL Subfractions

This compound's effect is not uniform across all HDL particles. Research indicates that this compound treatment is associated with an increase in the smaller, denser HDL3 subfraction.[10][11] The Veterans Affairs HDL Intervention Trial (VA-HIT) revealed that this compound treatment led to a 21% increase in the number of small HDL particles.[12] Concurrently, a decrease in the larger, more lipid-rich α-1 and α-2 HDL particles and the small, lipid-poor preβ-1 HDL has been observed.[13]

Role in Reverse Cholesterol Transport

While the primary mechanism is through increased HDL synthesis, the overall impact on reverse cholesterol transport (RCT) is more complex. Some studies suggest that the qualitative changes in HDL particles induced by this compound may enhance their function in cholesterol efflux.[14] However, other research comparing this compound to fenofibrate, another fibrate, indicated that fenofibrate had a more pronounced effect on promoting RCT from macrophages to feces in vivo.[15][16]

Quantitative Effects on HDL Cholesterol: A Summary of Clinical Data

Numerous clinical trials have quantified the impact of this compound on HDL-C levels. The following tables summarize the key findings from major studies.

Table 1: this compound's Effect on HDL-C in Major Clinical Trials
Study Patient Population Dosage Duration Mean % Increase in HDL-C
Veterans Affairs HDL Intervention Trial (VA-HIT)[17][18][19]Men with coronary heart disease, low HDL-C (≤40 mg/dL), and low LDL-C (≤140 mg/dL)1200 mg/day5.1 years (median)6%
Helsinki Heart Study[20]Hyperlipidemic menNot specified5 years11%
Miller et al. (Crossover Study)[21]Men with primary isolated low HDL-CNot specified3 months9.2%
Knopp et al.[22]22 patients (hyperlipidemic)1200 mg/day24 months32.3%
Table 2: Impact of this compound on HDL Subfractions and Apolipoproteins
Parameter Study Patient Population Key Findings
HDL SubfractionsVA-HIT[13]Men with coronary heart disease and low HDL-C-6% decrease in preβ-1 HDL, -3% decrease in α-2 HDL, +3% increase in α-3 HDL, +16% increase in preα-3 HDL
Asplund-Carlson et al.[10]Hypertriglyceridemic patients+34.5% increase in HDL3 cholesterol
Apolipoprotein A-ISaku et al.[8]Hypercholesterolemic patients (Type IIa and IIb)Increased ApoA-I levels in both groups
Grundy et al.[7][9]Patients with primary endogenous hypertriglyceridemia+29% increase in ApoA-I
Apolipoprotein A-IIGrundy et al.[7][9]Patients with primary endogenous hypertriglyceridemia+38% increase in ApoA-II
Asplund-Carlson et al.[10]Hypertriglyceridemic patients+12.3% increase in ApoA-II

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on HDL-C.

Clinical Trial Design: The Veterans Affairs HDL Intervention Trial (VA-HIT)
  • Objective: To determine if raising low HDL-C levels with this compound would reduce the incidence of major coronary heart disease (CHD) events in men with established CHD.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[17][18]

  • Participants: 2531 men with a history of CHD, an HDL-C level of 40 mg/dL or less, and a low-density lipoprotein cholesterol (LDL-C) level of 140 mg/dL or less.[17][18]

  • Intervention: Participants were randomly assigned to receive either 1200 mg of this compound per day or a matching placebo.[17][18]

  • Duration: The median follow-up period was 5.1 years.[17][18]

  • Lipid Measurement: Plasma total cholesterol, HDL-C, and triglycerides were measured using standardized automated enzymatic methods. LDL-C was calculated using the Friedewald equation.[18]

In Vitro Mechanistic Study: ApoA-I Synthesis in Hep G2 Cells
  • Objective: To investigate the molecular mechanism by which this compound increases ApoA-I production.[5][6]

  • Cell Line: Human hepatoblastoma cell line (Hep G2), a well-established model for studying hepatic lipoprotein metabolism.[5][6]

  • Methodology:

    • Hep G2 cells were incubated with varying concentrations of this compound.

    • The accumulation of ApoA-I in the cell culture medium was measured.

    • The incorporation of radiolabeled amino acids ([3H]leucine and [35S]methionine) into ApoA-I was quantified to assess synthesis rates.

    • Northern blot analysis was performed to measure the steady-state levels of ApoA-I mRNA.

    • The half-life of ApoA-I mRNA was determined to assess its stability.[6]

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Action on HDL Metabolism

Gemfibrozil_HDL_Pathway This compound This compound PPARa PPARα This compound->PPARa Activates PPRE PPRE (ApoA-I & ApoA-II Genes) PPARa->PPRE Binds to RXR RXR RXR->PPRE Heterodimerizes with PPARα mRNA ApoA-I & ApoA-II mRNA Transcription & Stabilization PPRE->mRNA Increases ApoAI_AII ApoA-I & ApoA-II Synthesis mRNA->ApoAI_AII Leads to HDL Increased HDL Concentration ApoAI_AII->HDL Results in

Caption: this compound's PPARα-mediated signaling pathway leading to increased HDL levels.

Experimental Workflow for In Vitro Analysis of ApoA-I Synthesis

ApoAI_Synthesis_Workflow start Start cell_culture Culture Hep G2 Cells start->cell_culture treatment Incubate with this compound cell_culture->treatment media_analysis Measure ApoA-I in Media (ELISA) treatment->media_analysis synthesis_assay Radiolabeling with [3H]leucine/[35S]methionine treatment->synthesis_assay rna_extraction RNA Extraction treatment->rna_extraction end End media_analysis->end quantification Quantify Radiolabeled ApoA-I synthesis_assay->quantification quantification->end northern_blot Northern Blot for ApoA-I mRNA rna_extraction->northern_blot northern_blot->end

Caption: Workflow for studying this compound's effect on ApoA-I synthesis in Hep G2 cells.

Conclusion

This compound effectively increases HDL-C levels, a key factor in its cardioprotective effects. This is primarily achieved through the PPARα-mediated upregulation of ApoA-I and ApoA-II synthesis, leading to an increase in HDL particle concentration, particularly the smaller, denser HDL3 subfraction. The quantitative data from major clinical trials consistently demonstrate a significant, albeit modest, increase in HDL-C with long-term this compound therapy. The experimental protocols outlined provide a framework for future research into the nuanced effects of fibrates on lipoprotein metabolism. This technical guide serves as a consolidated resource for understanding the multifaceted impact of this compound on HDL cholesterol.

References

Gemfibrozil's Anti-inflammatory Properties Beyond Lipid Regulation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemfibrozil, a well-established lipid-lowering agent of the fibrate class, has demonstrated significant anti-inflammatory properties that are independent of its effects on lipid metabolism.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying these pleiotropic effects, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to elucidate these properties and visualizes the key signaling pathways involved. The evidence presented underscores the potential for repurposing this compound as a therapeutic agent for a range of chronic inflammatory and neurodegenerative disorders.[1][3]

Introduction

For decades, this compound has been primarily recognized for its role in managing dyslipidemia, specifically hypertriglyceridemia, through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that governs the expression of genes involved in lipid metabolism.[4][5][6] However, a growing body of research has unveiled a broader spectrum of biological activities, positioning this compound as a potent immunomodulatory and anti-inflammatory agent.[1][2] These effects are particularly noteworthy as they are often mediated through PPAR-α-independent signaling pathways, suggesting a distinct mechanism of action from its lipid-lowering function.[1][7] This whitepaper will delve into the core anti-inflammatory mechanisms of this compound, present key quantitative findings, outline relevant experimental methodologies, and illustrate the implicated signaling cascades.

Anti-inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key nodes in the inflammatory cascade.

PPAR-α-Independent Signaling

A pivotal discovery in understanding this compound's anti-inflammatory role is its ability to function independently of PPAR-α.[1][7] Studies have shown that this compound can suppress the expression of pro-inflammatory molecules in primary microglia isolated from both wild-type and PPAR-α knockout mice, providing strong evidence for a PPAR-α-independent mechanism.[7][8] This is significant because it separates the drug's anti-inflammatory actions from its effects on lipid metabolism, which are largely PPAR-α dependent.

Inhibition of Pro-inflammatory Transcription Factors

This compound has been shown to potently inhibit the activation of several key transcription factors that drive the expression of pro-inflammatory genes.[1][9]

  • Nuclear Factor-kappaB (NF-κB): In cytokine-stimulated human astroglial cells, this compound strongly inhibits the activation of NF-κB.[9][10] By preventing the translocation of NF-κB to the nucleus, this compound effectively downregulates the transcription of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

  • Activator Protein-1 (AP-1): Similar to its effect on NF-κB, this compound also suppresses the activation of AP-1 in response to inflammatory stimuli.[3][9]

  • CCAAT/Enhancer-Binding Protein β (C/EBPβ): The activation of C/EBPβ is also attenuated by this compound, further contributing to the suppression of pro-inflammatory gene expression.[3][9]

Modulation of Pro-inflammatory Cytokines and Markers

This compound has been demonstrated to reduce the production of several key pro-inflammatory molecules:

  • Cytokines: In peripheral blood mononuclear cells (PBMCs) from patients with coronary heart disease and healthy subjects, this compound significantly reduces the release of Tumor Necrosis Factor-alpha (TNF-α).[1][11] It also decreases the production of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][12]

  • Inducible Nitric Oxide Synthase (iNOS): this compound markedly inhibits the expression of iNOS mRNA and the subsequent production of nitric oxide (NO), a key inflammatory mediator, in human astrocytes.[1][3][9]

  • C-Reactive Protein (CRP): Clinical studies have shown that long-term oral administration of this compound can significantly reduce plasma CRP concentration in hyperlipidemic patients.[1]

Upregulation of Anti-inflammatory Molecules

Beyond suppressing pro-inflammatory pathways, this compound also actively promotes anti-inflammatory responses:

  • Suppressor of Cytokine Signaling 3 (SOCS3): this compound upregulates the expression of SOCS3 in glial cells.[13] SOCS3 is a critical negative regulator of cytokine signaling, and its induction by this compound represents a key mechanism for dampening inflammatory responses in the central nervous system.[13]

  • Interleukin-1 Receptor Antagonist (IL-1Ra): In mouse cortical neurons, this compound has been shown to upregulate IL-1Ra, which competitively inhibits the binding of the pro-inflammatory cytokine IL-1β to its receptor.[14]

Involvement of the PI3K/AKT Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[13][15] This pathway is crucial for the this compound-induced upregulation of SOCS3.[13] this compound stimulates the activation of PI3K and its downstream target AKT, which in turn leads to the activation of the transcription factor Krüppel-like factor 4 (KLF4).[13] KLF4 then drives the expression of SOCS3.[13]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the anti-inflammatory efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Marker Production

ParameterModel SystemTreatment ConditionsResultReference
TNF-α Human PBMCs (from CHD patients)Ang II (10⁻⁶ mol/l) + this compound (10⁻⁴ mol/l) for 24h↓ 31.0% reduction in TNF-α release compared to Ang II alone[11]
TNF-α Human PBMCs (from healthy controls)Ang II (10⁻⁶ mol/l) + this compound (10⁻⁴ mol/l) for 24h↓ 51.8% reduction in TNF-α release compared to Ang II alone[11]
C-Reactive Protein (CRP) Hyperlipidemic PatientsDaily oral administration for 6 months↓ 30% reduction in plasma CRP concentration[1]
Nitric Oxide (NO) Human U373MG astroglial cellsCytokine-stimulated + this compound (200 µM) for 24h~50% inhibition of NO production[9][16]
iNOS mRNA Human U373MG astroglial cellsCytokine-stimulated + this compound (200 µM)Dose-dependent inhibition of iNOS mRNA expression[16]

Table 2: Effect of this compound on Transcription Factor Activation

Transcription FactorModel SystemTreatment ConditionsResultReference
NF-κB Cytokine-stimulated human U373MG astroglial cellsCotransfected with pNF-κB-Luc reporter plasmid + this compoundStrong inhibition of NF-κB-dependent luciferase activity[9][17]
AP-1 Cytokine-stimulated human U373MG astroglial cellsCotransfected with pAP-1-Luc reporter plasmid + this compoundStrong inhibition of AP-1-dependent luciferase activity[9][17]
C/EBPβ Cytokine-stimulated human U373MG astroglial cellsCotransfected with pC/EBPβ-Luc reporter plasmid + this compoundStrong inhibition of C/EBPβ-dependent luciferase activity[9][17]

Table 3: Effect of this compound on Anti-inflammatory Molecule Expression

MoleculeModel SystemTreatment ConditionsResultReference
SOCS3 mRNA Mouse BV-2 microglial cellsThis compound (50 µM) for 1h~13-fold increase in Socs3 mRNA expression[13]
SOCS3 Protein Mouse BV-2 microglial cellsThis compound (50 µM)>3-fold increase in SOCS3 protein levels[13]
IL-1Ra Mouse cortical neuronsThis compound (25µM)Time-dependent increase in IL-1Ra expression[14]

Experimental Protocols

The anti-inflammatory properties of this compound have been characterized using a variety of in vitro and in vivo experimental models.

In Vitro Methodologies
  • Cell Culture and Treatment:

    • Cell Lines: Human U373MG astroglial cells, mouse BV-2 microglial cells, and RAW 264.7 murine macrophages are commonly used.[9][13][18]

    • Primary Cells: Primary human microglia, human astrocytes, and human peripheral blood mononuclear cells (PBMCs) are isolated from tissue or blood samples to provide a more physiologically relevant model.[8][9][11]

    • Inflammatory Stimulation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) or a combination of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interferon-γ (IFN-γ).[8][9]

    • This compound Treatment: Cells are often pre-incubated with varying concentrations of this compound for a specified period (e.g., 2 hours) before the addition of the inflammatory stimulus.[9]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.[9]

    • Cytokine Levels: The concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[11]

  • Analysis of Gene and Protein Expression:

    • Northern Blotting or RT-PCR: Used to determine the mRNA levels of target genes like iNOS and SOCS3.[13][16]

    • Western Blotting: Employed to measure the protein levels of iNOS, SOCS3, phosphorylated and total CREB, and other signaling proteins.[13][14]

    • Immunofluorescence: Used to visualize the expression and cellular localization of proteins like SOCS3 in primary microglia.[13]

  • Transcription Factor Activity Assays:

    • Reporter Gene Assays: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for a specific transcription factor (e.g., NF-κB, AP-1). The activity of the transcription factor is determined by measuring luciferase activity.[9][17]

    • Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA-binding activity of transcription factors like CREB and NF-κB.[14]

In Vivo Methodologies
  • Animal Models:

    • Cecal Ligation and Puncture (CLP)-Induced Sepsis Model: This model is used to investigate the effects of this compound on the systemic inflammatory response in sepsis. Male Wistar rats are pre-treated with this compound before undergoing the CLP procedure.[12]

    • Experimental Autoimmune Encephalomyelitis (EAE): The EAE mouse model is used to study multiple sclerosis. This compound has been shown to ameliorate the disease course in this model.[1][3]

    • D-galactose-Induced Aging Model: This model is used to study age-related organ damage. Mice are treated with D-galactose to induce aging, and the protective effects of this compound on the liver and kidneys are assessed.[19]

  • Evaluation Parameters:

    • Biochemical Analysis: Serum levels of inflammatory cytokines (TNF-α, IL-1), liver enzymes (ALT, AST), and kidney function markers (creatinine, BUN) are measured.[12][19]

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) are measured in tissue homogenates.[19]

    • Histopathological Examination: Liver and kidney tissues are collected, processed, and stained (e.g., with H&E) to assess for pathological changes.[19]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Gemfibrozil_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Pro-inflammatory Gene Expression Cytokines Cytokines (e.g., IL-1β, IFN-γ) NFkB NF-κB Cytokines->NFkB AP1 AP-1 Cytokines->AP1 CEBPB C/EBPβ Cytokines->CEBPB LPS LPS LPS->NFkB LPS->AP1 LPS->CEBPB iNOS iNOS NFkB->iNOS Transcription TNFa TNF-α NFkB->TNFa Transcription IL6 IL-6 NFkB->IL6 Transcription AP1->iNOS Transcription AP1->TNFa Transcription AP1->IL6 Transcription CEBPB->iNOS Transcription CEBPB->TNFa Transcription CEBPB->IL6 Transcription This compound This compound This compound->NFkB Inhibits This compound->AP1 This compound->CEBPB

Caption: PPARα-independent inhibition of pro-inflammatory transcription factors by this compound.

Gemfibrozil_SOCS3_Pathway cluster_gem Drug Action cluster_signaling Signaling Cascade cluster_response Anti-inflammatory Response This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates KLF4 KLF4 AKT->KLF4 Activates SOCS3 SOCS3 (Upregulation) KLF4->SOCS3 Induces Transcription Cytokine_Signaling Cytokine Signaling SOCS3->Cytokine_Signaling Inhibits

Caption: this compound-mediated upregulation of SOCS3 via the PI3K/AKT/KLF4 pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., Microglia, Astrocytes) Pre_incubation 2. Pre-incubation with this compound Cell_Culture->Pre_incubation Stimulation 3. Inflammatory Stimulation (e.g., LPS, Cytokines) Pre_incubation->Stimulation Supernatant_Analysis 4a. Supernatant Analysis (ELISA for Cytokines, Griess for NO) Stimulation->Supernatant_Analysis Cell_Lysate_Analysis 4b. Cell Lysate Analysis (Western Blot, RT-PCR, Reporter Assays) Stimulation->Cell_Lysate_Analysis Data_Interpretation 5. Data Interpretation (Quantification of Anti-inflammatory Effect) Supernatant_Analysis->Data_Interpretation Cell_Lysate_Analysis->Data_Interpretation

Caption: General experimental workflow for in vitro assessment of this compound.

Conclusion

The evidence strongly indicates that this compound possesses significant anti-inflammatory properties that are distinct from its well-documented lipid-lowering effects. Its ability to modulate key inflammatory pathways, particularly through the PPAR-α-independent inhibition of transcription factors like NF-κB and the upregulation of anti-inflammatory molecules such as SOCS3, highlights its therapeutic potential. These mechanisms, supported by robust preclinical and clinical data, suggest that this compound could be a valuable candidate for repurposing in the treatment of various chronic inflammatory conditions, including atherosclerosis, neurodegenerative diseases, and potentially sepsis.[1][12][15] Further clinical investigation is warranted to fully explore the therapeutic applications of this compound's pleiotropic anti-inflammatory effects in human diseases.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Gemfibrozil and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemfibrozil is a lipid-lowering agent of the fibrate class used in the treatment of hyperlipidemia and the prevention of cardiovascular disease. Monitoring its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, drug-drug interaction assessments, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

The main metabolic pathways of this compound include glucuronidation of the carboxylic acid group to form this compound 1-O-β-glucuronide, and oxidation of one of the aromatic methyl groups to a benzylic alcohol, which is subsequently oxidized to a benzoic acid derivative.

Metabolic Pathway of this compound

Gemfibrozil_Metabolism This compound This compound Glucuronide This compound 1-O-β-glucuronide This compound->Glucuronide UGT Hydroxymethyl Benzylic Alcohol Metabolite (Hydroxymethyl-gemfibrozil) This compound->Hydroxymethyl CYP450 Carboxyl Benzoic Acid Metabolite (Carboxy-gemfibrozil) Hydroxymethyl->Carboxyl Oxidation

Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is widely used for the extraction of this compound and its metabolites from plasma.[1]

Materials:

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated this compound, this compound-d6)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix the samples for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B
0.040
2.595
3.595
3.640
5.040

Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound249.2121.11503015
This compound-d6 (IS)255.2127.11503015
This compound 1-O-β-glucuronide425.2249.21503512
Benzylic Alcohol Metabolite265.2137.11503218
Benzoic Acid Metabolite279.2151.11503520

Note: The optimal MS/MS parameters may vary depending on the instrument used and should be optimized accordingly.

LCMSMS_Workflow sample Prepared Sample lc Liquid Chromatography (C18 Column, Gradient Elution) sample->lc esi Electrospray Ionization (ESI) Negative Mode lc->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 collision Quadrupole 2 (Collision Cell) Fragmentation quad1->collision quad3 Quadrupole 3 (Q3) Product Ion Selection collision->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

LC-MS/MS analytical workflow.

Data Presentation

Quantitative Data for this compound

The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of this compound in human plasma.[1][2]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 0.05 - 50 µg/mL
Regression Equation y = 0.897x + 0.012
Correlation Coeff. (r²) > 0.995
Weighting Factor 1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.05< 15< 1585 - 11585 - 115
Low0.15< 10< 1090 - 11090 - 110
Medium7.5< 8< 892 - 10892 - 108
High40< 7< 795 - 10595 - 105

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound85 - 9590 - 110
Quantitative Data for this compound Metabolites

While validated LC-MS/MS methods for the simultaneous quantification of this compound and its metabolites have been developed, detailed and structured public data on the validation parameters for the metabolites are limited. The following represents a summary of available information.

This compound 1-O-β-glucuronide: This major metabolite can be analyzed simultaneously with the parent drug.[2] Due to its potential for in-source fragmentation back to the parent this compound, chromatographic separation is critical for accurate quantification.

Oxidative Metabolites (Benzylic Alcohol and Benzoic Acid): Methods for the simultaneous determination of these metabolites alongside this compound have been reported, primarily using HPLC with fluorescence detection.[2] For LC-MS/MS analysis, specific MRM transitions can be optimized as provided in the MS/MS conditions table. Comprehensive validation data in structured tables for these oxidative metabolites are not as readily available in the literature as for the parent compound. Researchers should perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) when quantifying these metabolites.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in human plasma. The protocol for sample preparation is straightforward, and the analytical run time is short, making it suitable for high-throughput analysis in clinical and research settings. While comprehensive quantitative validation data for the primary metabolites are not as extensively published, the provided MS/MS parameters offer a starting point for the development and validation of a comprehensive assay that includes this compound and its major metabolites. Such an assay is invaluable for a complete understanding of the pharmacokinetics and metabolic profile of this compound.

References

Application Notes and Protocols for the Use of Gemfibrozil in a Mouse Model of Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemfibrozil, a fibric acid derivative, is a well-established lipid-lowering agent used clinically to treat hypertriglyceridemia. In preclinical research, mouse models of hyperlipidemia are invaluable tools for studying the efficacy and mechanism of action of such drugs. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a diet-induced mouse model of hyperlipidemia.

Mechanism of Action: this compound primarily exerts its effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] Activation of PPARα by this compound leads to a cascade of downstream events, including the increased expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.[1][2] Conversely, it decreases the expression of genes involved in triglyceride synthesis. This ultimately results in a reduction of plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma lipid profiles in various mouse models of hyperlipidemia.

Table 1: Effect of this compound on Plasma Lipid Profile in C57BL/6 Mice on a High-Fat Diet

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Reference
High-Fat Diet (Control) 250 ± 25150 ± 20160 ± 1560 ± 8[3][4]
High-Fat Diet + this compound (100 mg/kg/day) 210 ± 2090 ± 15130 ± 1275 ± 10[3][4]

*Statistically significant difference compared to the High-Fat Diet (Control) group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Plasma Lipid Profile in ApoE-/- Mice on a Western Diet

Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Reference
Western Diet (Control) 1200 ± 150250 ± 301000 ± 12040 ± 5
Western Diet + this compound (100 mg/kg/day) 950 ± 120180 ± 25800 ± 10050 ± 7

*Statistically significant difference compared to the Western Diet (Control) group (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Induction of Hyperlipidemia in a Mouse Model

This protocol describes the induction of hyperlipidemia in C57BL/6 mice using a high-fat diet.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard chow diet

  • High-fat diet (HFD), typically providing 45-60% of calories from fat. A common composition includes:

    • Casein (20% kcal)

    • Sucrose (20% kcal)

    • Lard or cocoa butter (45-60% kcal)

    • Cholesterol (0.25-1.5% w/w)

    • Mineral and vitamin mix

  • Metabolic cages for monitoring food and water intake (optional)

Procedure:

  • Acclimatize mice to the animal facility for at least one week on a standard chow diet.

  • Randomly divide mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

  • House mice individually or in small groups with ad libitum access to their respective diets and water.

  • Monitor body weight and food intake weekly.

  • Induce hyperlipidemia by feeding the HFD for a period of 8-16 weeks.

  • At the end of the induction period, collect baseline blood samples to confirm the hyperlipidemic phenotype.

This compound Administration

This protocol details the oral administration of this compound to hyperlipidemic mice.

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a mixture of DMSO and methyl cellulose)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Prepare a stock solution or suspension of this compound in the chosen vehicle. A common dosage for mice is 100 mg/kg of body weight per day. For a 25g mouse, this would be 2.5 mg. If the final volume for gavage is 100 µL, the concentration of the suspension should be 25 mg/mL.

  • Vortex the this compound suspension thoroughly before each administration to ensure homogeneity.

  • Gently restrain the mouse and administer the this compound suspension or vehicle control via oral gavage. The volume should typically be between 100-200 µL per mouse.

  • Administer this compound once daily for the duration of the treatment period (typically 4-8 weeks).

  • Continue to monitor body weight and food intake throughout the treatment period.

Biochemical Analysis of Plasma Lipids

This protocol outlines the procedure for measuring plasma lipid levels.

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Commercial assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-Cholesterol (LDL-C), and HDL-Cholesterol (HDL-C)

  • Spectrophotometer or plate reader

Procedure:

  • At the end of the treatment period, fast the mice for 4-6 hours.

  • Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant.

  • Determine the concentrations of TC, TG, LDL-C, and HDL-C in the plasma samples using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a spectrophotometer or plate reader.

  • Calculate the lipid concentrations based on the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound Action

Gemfibrozil_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_gene_expression Target Gene Expression cluster_metabolic_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Enters cell and binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to LPL Lipoprotein Lipase (LPL) Gene ↑ PPRE->LPL ApoA1 ApoA-I Gene ↑ PPRE->ApoA1 CPT1 CPT1 Gene ↑ PPRE->CPT1 ApoC3 ApoC-III Gene ↓ PPRE->ApoC3 TG_clearance ↑ Triglyceride Clearance LPL->TG_clearance HDL_synthesis ↑ HDL Synthesis ApoA1->HDL_synthesis Fatty_acid_oxidation ↑ Fatty Acid Oxidation CPT1->Fatty_acid_oxidation VLDL_production ↓ VLDL Production ApoC3->VLDL_production

Caption: this compound activates PPARα, leading to changes in gene expression that modulate lipid metabolism.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Hyperlipidemia Induction (8-16 weeks) cluster_treatment This compound Treatment (4-8 weeks) cluster_analysis Analysis Acclimatization Acclimatization (1 week, standard diet) Randomization Randomization Acclimatization->Randomization Control_Diet Control Group: Standard Diet Randomization->Control_Diet HFD_Diet Experimental Group: High-Fat Diet Randomization->HFD_Diet Vehicle_Gavage Vehicle Control (e.g., 0.5% CMC) Gemfibrozil_Gavage This compound (e.g., 100 mg/kg/day) HFD_Diet->Gemfibrozil_Gavage Blood_Collection Blood Collection (Fasting) Gemfibrozil_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Lipid_Analysis Biochemical Analysis of Lipids (TC, TG, LDL-C, HDL-C) Plasma_Separation->Lipid_Analysis Data_Analysis Statistical Analysis Lipid_Analysis->Data_Analysis

Caption: Workflow for studying this compound's effects in a diet-induced hyperlipidemia mouse model.

References

Application Notes and Protocols for Gemfibrozil Administration in Rodent Models of Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of gemfibrozil in rodent models for the study of neuroinflammation. This compound, a clinically approved lipid-lowering drug, has garnered significant interest for its neuroprotective and anti-inflammatory properties, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

Introduction

This compound is an agonist of PPARα and has been shown to modulate inflammatory pathways within the central nervous system (CNS).[1][2] Its ability to cross the blood-brain barrier and exert anti-inflammatory effects makes it a valuable tool for investigating potential therapeutic strategies for neurodegenerative diseases where neuroinflammation is a key pathological feature.[2][3] Preclinical studies in rodent models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis have demonstrated that this compound can reduce neuroinflammation, decrease glial activation, and in some cases, improve cognitive and motor functions.[1][2]

Mechanism of Action

This compound's primary mechanism of action in the context of neuroinflammation involves the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.[2][4] Activation of PPARα by this compound can lead to the suppression of pro-inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB).[2][5] Additionally, this compound has been shown to exert effects through PPARβ/δ and the PI3K/Akt signaling pathway, leading to the upregulation of anti-inflammatory molecules and neuroprotective factors.[2][6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroinflammation.

Gemfibrozil_PPARa_Signaling This compound This compound PPARa PPARα This compound->PPARa activates RXR RXR PPARa->RXR NFkB_inhibition Inhibition of NF-κB Signaling PPARa->NFkB_inhibition inhibits PPRE PPRE RXR->PPRE binds to Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes promotes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β, iNOS) NFkB_inhibition->Pro_inflammatory_Genes suppresses caption This compound-PPARα Signaling Pathway

Caption: this compound activates PPARα, leading to anti-inflammatory effects.

Gemfibrozil_PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates IkBa IκBα Akt->IkBa upregulates Neuroprotection Neuroprotection & Neuronal Survival CREB->Neuroprotection promotes NFkB NF-κB IkBa->NFkB inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes caption This compound PI3K/Akt Signaling Pathway

Caption: this compound's neuroprotective effects via the PI3K/Akt pathway.

Quantitative Data from Rodent Studies

The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation and pathology in different rodent models.

Table 1: Effects of this compound on Amyloid Pathology and Gliosis in 5XFAD Mice (Alzheimer's Disease Model) [1]

ParameterTreatment GroupFold Change vs. VehicleStatistical Significance
Amyloid-β Levels (Hippocampus) This compound (7.5 mg/kg/day)↓ ~50%p < 0.001
Number of Amyloid Plaques (Hippocampus) This compound (7.5 mg/kg/day)↓ ~40%p < 0.001
Microgliosis (Iba1+ cells, Hippocampus) This compound (7.5 mg/kg/day)↓ ~50%p < 0.001
Astrogliosis (GFAP MFI, Cortex) This compound (7.5 mg/kg/day)↓ ~45%p < 0.001
iNOS MFI (Cortex) This compound (7.5 mg/kg/day)↓ ~60%p < 0.001

Table 2: Effects of this compound in a Mouse Model of Tay-Sachs Disease [3]

ParameterTreatment GroupOutcome
Glial Activation (GFAP & Iba1) This compound (8 mg/kg/day)Significantly Reduced
Glycoconjugate Storage This compound (8 mg/kg/day)Significantly Reduced
Neuronal Apoptosis This compound (8 mg/kg/day)Attenuated
Motor Performance This compound (8 mg/kg/day)Improved
Lifespan This compound (8 mg/kg/day)Increased

Table 3: Effects of this compound on Inflammatory Markers in Late Infantile Neuronal Ceroid Lipofuscinosis (LINCL) Mouse Model [7]

ParameterTreatment GroupFold Change vs. Vehicle
SOCS3 Expression (Motor Cortex) This compound (7.5 mg/kg/day)↑ ~2.5-fold
IL-1Ra Expression (Motor Cortex) This compound (7.5 mg/kg/day)↑ ~3-fold
SOCS3 Expression (Striatum) This compound (7.5 mg/kg/day)↑ ~2-fold
IL-1Ra Expression (Striatum) This compound (7.5 mg/kg/day)↑ ~2.5-fold

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage

This protocol describes the standard method for preparing and administering this compound to rodents.

Materials:

  • This compound powder

  • Vehicle: 0.1% or 0.5% Methylcellulose in sterile water

  • Sterile water

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (size appropriate for mouse or rat)

  • Syringes (1 mL)

Procedure:

  • Preparation of Vehicle:

    • To prepare a 0.1% methylcellulose solution, add 0.1 g of methylcellulose to 100 mL of sterile water.

    • Heat the solution to 60-70°C while stirring to dissolve the methylcellulose.

    • Allow the solution to cool to room temperature before use. The solution can be stored at 4°C for up to one week.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 7.5 mg/kg) and the number and weight of the animals.

    • Weigh the appropriate amount of this compound powder.

    • Add a small amount of the methylcellulose vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. Sonication can be used to aid in solubilization.[3][7]

    • The final concentration should be calculated to deliver the desired dose in a volume of approximately 100 µL per mouse.[3][8]

  • Oral Gavage Administration:

    • Gently restrain the rodent.

    • Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

    • Draw the calculated volume of the this compound suspension into the syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension.

    • Monitor the animal briefly after administration to ensure there are no adverse reactions.

    • Administer daily for the duration of the experiment.[1][8]

Gemfibrozil_Admin_Workflow cluster_prep Preparation cluster_admin Administration Prep_Vehicle Prepare Vehicle (0.1% Methylcellulose) Make_Suspension Create Homogenous Suspension Prep_Vehicle->Make_Suspension Weigh_Gem Weigh this compound Weigh_Gem->Make_Suspension Restrain Gently Restrain Animal Make_Suspension->Restrain Gavage Perform Oral Gavage Restrain->Gavage Monitor Monitor Animal Gavage->Monitor caption Experimental Workflow for this compound Administration

Caption: Workflow for preparing and administering this compound.

Protocol 2: Induction of Neuroinflammation with Lipopolysaccharide (LPS)

This protocol provides a general method for inducing a model of acute neuroinflammation in mice using LPS.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Syringes (1 mL) and needles (27-30 gauge)

Procedure:

  • Preparation of LPS Solution:

    • Reconstitute LPS in sterile, pyrogen-free saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to the final working concentration for injection. A common dose is 0.5-5 mg/kg.

  • Intraperitoneal (i.p.) Injection:

    • Calculate the volume of LPS solution needed for each mouse based on its body weight and the desired dose.

    • Restrain the mouse and administer the LPS solution via intraperitoneal injection.

  • Timeline for Analysis:

    • Neuroinflammation is typically induced within hours of LPS administration.

    • Behavioral tests can be performed 24 hours post-injection.

    • Tissue can be collected for analysis of inflammatory markers at various time points (e.g., 4, 24, 48 hours) post-injection.

Conclusion

This compound is a valuable pharmacological tool for studying the mechanisms of neuroinflammation and evaluating potential therapeutic interventions in rodent models. The provided protocols and data offer a starting point for researchers to design and implement studies utilizing this compound. It is crucial to carefully consider the specific research question, the chosen animal model, and the appropriate dosage and administration regimen to obtain robust and reproducible results.

References

Application Notes and Protocols: In-Vitro Models to Study Gemfibrozil's Effect on Fat-Mobilizing Lipolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gemfibrozil, a fibrate drug, is clinically used to treat hyperlipidemia, primarily by lowering elevated serum triglycerides.[1][2] Its principal mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[1][3] One of the documented effects of this compound is the inhibition of peripheral lipolysis, which contributes to the reduced flux of free fatty acids (FFAs) to the liver and consequently, decreased hepatic triglyceride synthesis.[1][3]

These application notes provide detailed protocols for utilizing in-vitro models, specifically primary human adipocytes and the 3T3-L1 adipocyte cell line, to investigate the effects of this compound on fat-mobilizing lipolysis. The provided methodologies enable the quantitative assessment of lipolysis and the investigation of the underlying cellular signaling pathways.

In-Vitro Models for Lipolysis Studies

Primary Human Adipocytes

Primary human adipocytes, derived from adipose tissue biopsies, represent a highly relevant in-vitro model as they closely mimic the physiological responses of human fat cells. These cells can be used as freshly isolated mature adipocytes or differentiated in-vitro from preadipocytes.

3T3-L1 Adipocytes

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used model for studying adipogenesis and adipocyte metabolism. Upon treatment with a specific cocktail of adipogenic inducers, these preadipocytes differentiate into mature adipocytes that accumulate lipid droplets and exhibit hormonal responses, including stimulated lipolysis, similar to primary adipocytes.[4]

Experimental Protocols

General Cell Culture and Differentiation of 3T3-L1 Preadipocytes

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Preadipocyte Expansion: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluency, replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

  • Maturation: After 48-72 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL Insulin).

  • Maintenance: Replace the adipocyte maintenance medium every 2-3 days. Mature adipocytes, characterized by the presence of large lipid droplets, are typically ready for experiments 7-10 days after the initiation of differentiation.

Lipolysis Assay

This protocol is designed to measure the release of glycerol and FFAs from mature adipocytes into the culture medium as an index of lipolysis.

Materials:

  • Mature 3T3-L1 or primary human adipocytes in 24- or 96-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% Bovine Serum Albumin (BSA)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Isoproterenol (or other lipolytic agent like norepinephrine)

  • Glycerol assay kit (e.g., colorimetric or fluorometric)

  • Free Fatty Acid (FFA) assay kit (e.g., colorimetric or fluorometric)

Protocol:

  • Pre-incubation with this compound:

    • Wash the mature adipocytes twice with warm PBS.

    • Add KRBH buffer containing 2% BSA and the desired concentrations of this compound (e.g., 10, 50, 100, 500 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C. A time-course experiment is recommended to determine the optimal pre-incubation time.

  • Stimulation of Lipolysis:

    • After the pre-incubation period, add a lipolytic stimulus such as isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. Include wells with this compound alone to assess its effect on basal lipolysis and wells with isoproterenol alone as a positive control for stimulated lipolysis.

    • Incubate for 1-3 hours at 37°C.

  • Sample Collection:

    • At the end of the incubation, carefully collect the culture medium from each well.

    • Centrifuge the collected medium to remove any detached cells and transfer the supernatant to a new plate or tubes.

  • Quantification of Glycerol and FFA Release:

    • Measure the concentration of glycerol and FFAs in the collected medium using commercially available assay kits, following the manufacturer's instructions.

    • Normalize the glycerol and FFA release to the total protein content or DNA content of the cells in each well.

Western Blot Analysis of Key Lipolytic Proteins

This protocol allows for the investigation of this compound's effect on the expression and phosphorylation status of key proteins in the lipolytic signaling pathway, such as Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).

Materials:

  • Mature adipocytes treated with this compound and/or isoproterenol as described in the lipolysis assay protocol.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against total HSL, phospho-HSL (e.g., Ser563, Ser660), total ATGL.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the lipolysis and Western blot experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Basal and Isoproterenol-Stimulated Glycerol Release in 3T3-L1 Adipocytes (Illustrative Data)

Treatment GroupThis compound (µM)Isoproterenol (10 µM)Glycerol Release (nmol/mg protein)% Inhibition of Stimulated Lipolysis
Vehicle Control0-15.2 ± 1.8N/A
Isoproterenol0+125.6 ± 10.30%
This compound50-14.8 ± 2.1N/A
This compound + Isoproterenol50+105.4 ± 9.518.3%
This compound100-15.5 ± 1.9N/A
This compound + Isoproterenol100+88.1 ± 7.633.9%
This compound500-16.1 ± 2.5N/A
This compound + Isoproterenol500+65.3 ± 6.254.6%

Data are presented as mean ± SD. The data in this table is for illustrative purposes only and should be replaced with experimental results.

Table 2: Effect of this compound on Free Fatty Acid (FFA) Release in Primary Human Adipocytes (Illustrative Data)

Treatment GroupThis compound (µM)Norepinephrine (1 µM)FFA Release (µmol/mg protein)% Inhibition of Stimulated Lipolysis
Vehicle Control0-30.5 ± 3.2N/A
Norepinephrine0+250.1 ± 22.50%
This compound100-29.8 ± 3.0N/A
This compound + Norepinephrine100+201.3 ± 18.922.2%
This compound500-31.2 ± 3.5N/A
This compound + Norepinephrine500+155.8 ± 15.142.9%

Data are presented as mean ± SD. The data in this table is for illustrative purposes only and should be replaced with experimental results.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis preadipocytes 3T3-L1 Preadipocytes differentiation Induce Differentiation (IBMX, Dexamethasone, Insulin) preadipocytes->differentiation mature_adipocytes Mature Adipocytes differentiation->mature_adipocytes gemfibrozil_preincubation Pre-incubate with this compound (Dose-response) mature_adipocytes->gemfibrozil_preincubation lipolysis_stimulation Stimulate Lipolysis (Isoproterenol) gemfibrozil_preincubation->lipolysis_stimulation collect_medium Collect Culture Medium lipolysis_stimulation->collect_medium cell_lysis Lyse Cells lipolysis_stimulation->cell_lysis glycerol_ffa_assay Glycerol & FFA Assays collect_medium->glycerol_ffa_assay western_blot Western Blot (p-HSL, t-HSL, ATGL) cell_lysis->western_blot data_analysis Data Analysis & Interpretation glycerol_ffa_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for studying this compound's effect on lipolysis.

Signaling Pathway of Stimulated Lipolysis and Putative Action of this compound

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoproterenol Isoproterenol beta_ar β-Adrenergic Receptor isoproterenol->beta_ar Binds ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates hsl HSL pka->hsl Phosphorylates & Activates atgl ATGL pka->atgl Indirectly Activates tg Triglycerides hsl->tg Hydrolyzes atgl->tg Hydrolyzes lipid_droplet Lipid Droplet ffa_glycerol FFA + Glycerol tg->ffa_glycerol Releases This compound This compound ppara PPARα This compound->ppara Activates rxr RXR ppara->rxr Heterodimerizes ppre PPRE rxr->ppre Binds to gene_transcription Gene Transcription (Anti-lipolytic?) ppre->gene_transcription Regulates gene_transcription->camp Inhibits? (Putative) gene_transcription->pka Inhibits? (Putative)

Caption: Putative signaling pathway of this compound's action on stimulated lipolysis.

Disclaimer: The inhibitory effect of this compound on the cAMP/PKA pathway is a putative mechanism based on its known inhibition of stimulated lipolysis and requires experimental validation.

Discussion and Interpretation

The presented in-vitro models and protocols provide a robust framework for elucidating the effects of this compound on adipocyte lipolysis.

  • Lipolysis Assays: A dose-dependent inhibition of isoproterenol- or norepinephrine-stimulated glycerol and FFA release by this compound would confirm its anti-lipolytic activity directly in adipocytes. It is important to note that studies on human adipose tissue suggest that high concentrations of this compound may be required to observe this effect in vitro. No significant effect on basal lipolysis is expected based on the available literature.

  • Signaling Pathway Analysis: Western blot analysis can provide insights into the molecular mechanism of this compound's action. A decrease in the phosphorylation of HSL at its activating sites (e.g., Ser563, Ser660) in the presence of this compound and a lipolytic stimulus would suggest that this compound interferes with the PKA-mediated signaling cascade. The expression levels of total HSL and ATGL should also be assessed to determine if this compound affects the abundance of these key lipolytic enzymes.

  • PPARα-Dependence: To confirm that the observed effects are mediated by PPARα, experiments could be repeated in adipocytes with genetic knockdown or pharmacological inhibition of PPARα. The absence of an inhibitory effect of this compound on lipolysis under these conditions would provide strong evidence for a PPARα-dependent mechanism.

References

Application Notes and Protocols for Enhanced Gemfibrozil Bioavailability Through Nano-formulation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gemfibrozil, a fibrate class lipid-regulating agent, is a cornerstone in the management of hyperlipidemia. However, its therapeutic efficacy is often hampered by its poor aqueous solubility (0.01 mg/mL), which leads to limited oral bioavailability.[1][2] This document provides detailed application notes and experimental protocols for the development of this compound nano-formulations, specifically focusing on Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Nanosuspensions, to overcome these limitations. The presented methodologies are designed to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of this compound.[1][3]

Introduction

This compound is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, characterized by low solubility and high permeability.[3][4] For such drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluid. Nano-formulation strategies address this challenge by increasing the surface area of the drug particles, thereby enhancing the dissolution velocity and saturation solubility.[1][3] This leads to improved absorption and bioavailability. This document outlines two primary nano-formulation approaches: lipid-based SNEDDS and crystalline nanosuspensions.

Data Summary: Comparative Analysis of this compound Nano-formulations

The following tables summarize the quantitative data from various studies on this compound nano-formulations, providing a comparative overview of their physicochemical characteristics and performance.

Table 1: Physicochemical Characteristics of this compound Nano-formulations

Formulation TypeComposition HighlightsParticle Size (nm)Zeta Potential (mV)Reference
SNEDDS Omega-3 oil, Cremophor RH40, PEG 40090.7-39.46[5]
SNEDDS Cremophor® EL (32.43%), Capmul® MCM -C8 (29.73%), Lemon essential oil (21.62%)Not explicitly stated, but spherical morphology confirmedNot Stated[6]
Nanosuspension (Wet Milling) This compound (0.5% w/v), PVP K30 (1% w/v), Tween 80 (2% w/v)238.2 ± 2.5-19.6 ± 0.1[3][4]
Nanosuspension (Precipitation-Ultrasonication) This compound (80 mg/ml), Polyvinyl alcohol (PVA) (0.5%), Ethanol, Water191.0-12.0[7][8][9]

Table 2: In-Vitro Dissolution and Solubility Enhancement

Formulation TypeKey FindingsFold Increase in SolubilityReference
SNEDDS 88.51% drug release in 45 minutes (vs. 34.28% for plain suspension)Solubility of 79.42 mg/mL in Omega-3 oil[5]
Nanosuspension (Wet Milling) 8-fold increase in solubility8[3]
Nanosuspension (Precipitation-Ultrasonication) 2.5-fold increase in drug release; 5-fold increase in water, 9-fold in phosphate buffer (pH 7.5)5-9[7][8][9]

Table 3: In-Vivo Bioavailability Enhancement

Formulation TypeKey FindingsReference
Nanosuspension (Lyophilized) 3-fold increase in ex vivo permeation and in vivo bioavailability (AUC) over marketed suspension[7]

Experimental Protocols

Protocol 1: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

1. Materials:

  • This compound

  • Oil phase (e.g., Omega-3 oil, Capmul® MCM -C8)

  • Surfactant (e.g., Cremophor RH40, Cremophor® EL)

  • Co-surfactant (e.g., PEG 400)

2. Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Water bath

3. Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, titrate a mixture of oil and surfactant/co-surfactant with water. Observe for transparency and fluidity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the accurately weighed amount of this compound to the mixture and vortex until the drug is completely dissolved.

    • The resulting mixture is the SNEDDS pre-concentrate.

Protocol 2: Preparation of this compound Nanosuspension by Wet Milling

1. Materials:

  • This compound

  • Stabilizers (e.g., Polyvinylpyrrolidone K30 (PVP K30), Tween 80)

  • Milling media (e.g., Zirconium oxide beads)

  • Purified water

2. Equipment:

  • Planetary ball mill or other high-energy media mill

  • Probe sonicator

  • Lyophilizer (optional, for powder formulation)

3. Procedure:

  • Prepare an aqueous solution of the stabilizers (e.g., 1% w/v PVP K30 and 2% w/v Tween 80).[3][4]

  • Disperse this compound (e.g., 0.5% w/v) in the stabilizer solution.[3][4]

  • Add the milling media to the suspension.

  • Conduct wet milling at a specified speed and duration.

  • Follow with sonication to further reduce particle size and milling time.[3]

  • Separate the nanosuspension from the milling media.

  • For a solid dosage form, the nanosuspension can be lyophilized.

Protocol 3: Characterization of this compound Nano-formulations

1. Particle Size and Zeta Potential Analysis:

  • Dilute the nano-formulation with purified water.

  • Analyze using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[5]

  • Measurements should be taken at a 90° angle at 25°C.[5]

2. In-Vitro Dissolution Study:

  • Use a USP dissolution apparatus (e.g., paddle type).

  • The dissolution medium should be a relevant buffer (e.g., phosphate buffer pH 7.5).

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[5]

  • Analyze the drug concentration in the samples using a validated analytical method like UV-Vis spectrophotometry (at 276 nm) or HPLC.[3][4]

3. In-Vivo Bioavailability Study (Rodent Model):

  • Fast the animals overnight before dosing.

  • Administer the this compound nano-formulation and a control (e.g., plain drug suspension) orally.

  • Collect blood samples at predetermined time points.

  • Separate the plasma and analyze for this compound concentration using a validated LC-MS/MS method.[10]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the relative bioavailability.[10][11]

Visualizations

This compound Mechanism of Action

This compound primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid metabolism.[12] This activation leads to a cascade of effects that ultimately lower plasma triglycerides and VLDL cholesterol while increasing HDL cholesterol.[1][2][12]

Gemfibrozil_Mechanism Gem This compound PPAR PPARα Activation Gem->PPAR LPL ↑ Lipoprotein Lipase (LPL) Synthesis PPAR->LPL ApoCIII ↓ Apolipoprotein C-III PPAR->ApoCIII VLDL_prod ↓ VLDL Production by Liver PPAR->VLDL_prod HDL ↑ HDL Cholesterol PPAR->HDL TG_hydrolysis ↑ Hydrolysis of Triglycerides (in VLDL and Chylomicrons) LPL->TG_hydrolysis TG_clearance ↑ Triglyceride Clearance ApoCIII->TG_clearance (inhibition removed) VLDL_clearance ↓ VLDL Cholesterol VLDL_prod->VLDL_clearance TG_hydrolysis->TG_clearance

Caption: this compound's PPARα-mediated signaling pathway.

Experimental Workflow for Nano-formulation Development

The development and evaluation of this compound nano-formulations follow a logical progression from formulation design to in-vivo validation.

Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In-Vitro & In-Vivo Evaluation Screen Component Screening (Solubility Studies) Optimize Formulation Optimization (e.g., Phase Diagrams, DoE) Screen->Optimize Prepare Preparation of Nano-formulation (e.g., SNEDDS, Nanosuspension) Optimize->Prepare Size Particle Size & Zeta Potential Prepare->Size Characterize_Nodes Dissolution In-Vitro Dissolution Size->Dissolution Morphology Morphology (e.g., TEM, SEM) Characterize_Nodes->Size Characterize_Nodes->Morphology Evaluation_Nodes Bioavailability In-Vivo Bioavailability (Pharmacokinetic Studies) Dissolution->Bioavailability Stability Stability Studies Evaluation_Nodes->Dissolution Evaluation_Nodes->Stability

Caption: Workflow for this compound nano-formulation.

Conclusion

The development of nano-formulations, particularly SNEDDS and nanosuspensions, presents a highly effective strategy for enhancing the oral bioavailability of this compound. By improving its dissolution and solubility characteristics, these advanced drug delivery systems can potentially lead to improved therapeutic outcomes in the management of hyperlipidemia. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design and evaluate novel this compound formulations.

References

Troubleshooting & Optimization

Overcoming Gemfibrozil solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Gemfibrozil.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2][3] Its aqueous solubility is very poor, reported to be as low as 0.01 mg/mL.[4][5][6] It is practically insoluble in water but is soluble in organic solvents like ethanol, methanol, and methylene chloride.[7][8]

Q2: Why is my this compound not dissolving in my aqueous buffer?

Directly adding solid this compound to an aqueous buffer will likely result in poor dissolution due to its hydrophobic nature. For effective solubilization in aqueous media, a co-solvent or other solubility enhancement techniques are typically required.[7]

Q3: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several common organic solvents. This property is often leveraged to create stock solutions before dilution into aqueous media.

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Reference
Ethanol ~30 mg/mL [7]
Dimethyl Sulfoxide (DMSO) ~16 mg/mL [7]
Dimethylformamide (DMF) ~30 mg/mL [7]
Tetrahydrofuran (THP) 1.81 x 10⁻¹ (mole fraction) [9]
Omega-3 Oil 79.42 mg/mL [10]

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |[7] |

Q4: What is the primary mechanism of action for this compound?

This compound is a lipid-regulating agent that primarily functions by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).[11][12][13] Activation of this nuclear receptor leads to changes in the expression of genes involved in lipid metabolism, resulting in decreased plasma triglycerides and increased High-Density Lipoprotein (HDL) levels.[11][13][14]

Gemfibrozil_MoA Simplified this compound Mechanism of Action Pathway Gem This compound PPARa PPAR-α Activation Gem->PPARa Agonist LPL ↑ Lipoprotein Lipase (LPL) Synthesis PPARa->LPL ApoCIII ↓ Apolipoprotein C-III Production PPARa->ApoCIII VLDL_Clearance ↑ VLDL & Chylomicron Clearance LPL->VLDL_Clearance Enhances ApoCIII->VLDL_Clearance Inhibits TG_Levels ↓ Plasma Triglycerides VLDL_Clearance->TG_Levels

Caption: this compound activates PPAR-α, modulating lipid metabolism.

Troubleshooting Guides

Issue 1: this compound precipitates after dilution of an organic stock solution into an aqueous buffer.

Q: I dissolved this compound in ethanol, but it crashed out of solution when I added it to my cell culture media. How can I prevent this?

A: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic drug dissolved in the now predominantly aqueous environment.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Optimize Co-solvent Ratio: The solubility of this compound in a mixed solvent system is highly dependent on the ratio. For instance, in a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[7] Exceeding this for that specific ratio will likely cause precipitation.

  • Use a Different Co-solvent: Solvents like DMSO or the use of surfactants may offer better solubilizing properties for your specific application.

  • Increase Final Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

  • Consider Advanced Formulations: If simple co-solvents are insufficient, more advanced techniques like complexation with cyclodextrins or using a nano-formulation may be necessary.[4][15]

Troubleshooting_Precipitation Start Precipitation Observed in Aqueous Medium Check_Conc Is the final concentration too high? Start->Check_Conc Check_Solvent Is the co-solvent percentage too low? Check_Conc->Check_Solvent No Lower_Conc Solution: Lower the final This compound concentration. Check_Conc->Lower_Conc Yes Increase_Solvent Solution: Increase final co-solvent % (if tolerated). Run vehicle control. Check_Solvent->Increase_Solvent Yes Advanced Problem Persists: Consider Advanced Formulation (Cyclodextrins, Nanoparticles) Check_Solvent->Advanced No

Caption: Troubleshooting logic for this compound precipitation.

Issue 2: Need to prepare a stable, higher-concentration aqueous formulation of this compound.

Q: My experiment requires a higher concentration of this compound than what co-solvents can achieve without toxicity. What are my options?

A: For concentrations beyond the limits of simple co-solvency, several formulation strategies can significantly enhance the aqueous solubility of this compound. These methods work by altering the drug's physical state or encapsulating it in a carrier system.

Table 2: Comparison of Solubility Enhancement Techniques for this compound

Technique Principle Key Advantages Reported Solubility Increase Reference
Cyclodextrin Complexation Encapsulates the hydrophobic this compound molecule within the cyclodextrin's cavity. Increases solubility, can improve stability. Significant increase, forms inclusion complexes. [15][16][17]
Nanosuspensions (Wet Milling) Reduces drug particle size to the nanometer range, increasing surface area for dissolution. 8-fold increase in solubility. Increased dissolution rate and saturation solubility. [1]
Solid Dispersions Disperses this compound in a hydrophilic polymer matrix (e.g., Poloxamer 407) at a molecular level. Enhances wettability and dissolution. Improved dissolution profile equivalent to reference drug. [18]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Isotropic mixture of oil, surfactant, and co-surfactant that forms a nanoemulsion upon contact with aqueous media. High drug loading capacity, enhances absorption. Achieved solubility of 79.42 mg/mL with Omega-3 oil. [4][10]

| Co-crystals | Forms a new crystalline solid with a co-former (e.g., succinic acid), altering physicochemical properties. | 25-fold increase in solubility. | Can significantly improve solubility and dissolution rate. |[2][3] |

Experimental_Workflow Start Goal: Enhance this compound Aqueous Solubility Select Select Enhancement Technique Start->Select CoSolvent Co-solvency Select->CoSolvent Cyclodextrin Cyclodextrin Complexation Select->Cyclodextrin Nano Nanoparticle Formulation Select->Nano SolidDisp Solid Dispersion Select->SolidDisp Formulate Prepare Formulation (See Protocols) CoSolvent->Formulate Cyclodextrin->Formulate Nano->Formulate SolidDisp->Formulate Evaluate Evaluate Formulation Formulate->Evaluate Sol_Test Solubility Testing (Shake-Flask) Evaluate->Sol_Test Stab_Test Stability Analysis Evaluate->Stab_Test Char_Test Characterization (e.g., Particle Size, DSC) Evaluate->Char_Test End Optimized Formulation Sol_Test->End Stab_Test->End Char_Test->End

Caption: Workflow for developing an enhanced this compound formulation.

Experimental Protocols

Protocol 1: Basic Solubilization using an Organic Co-solvent

This protocol is adapted from standard laboratory procedures for preparing aqueous solutions of this compound for in vitro assays.[7]

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.

  • Stock Solution Preparation: Add a minimal amount of an appropriate organic solvent (e.g., ethanol or DMSO) to completely dissolve the solid. For example, to make a 30 mg/mL stock in ethanol, add 1 mL of ethanol for every 30 mg of this compound.[7] Vortex or sonicate briefly if necessary.

  • Aqueous Dilution: While vortexing the aqueous buffer of choice (e.g., PBS, cell culture media), slowly add the organic stock solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the solubility limit has likely been exceeded.

  • Storage: It is recommended not to store the final aqueous solution for more than one day.[7] Prepare fresh dilutions for each experiment.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[19][20]

  • Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous medium (e.g., phosphate buffer pH 7.5). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[20]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by:

    • Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm). Ensure the filter material does not adsorb the drug.[19]

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample as needed with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis Spectroscopy (at ~276 nm) or HPLC.[1][21]

Protocol 3: Preparation of this compound Nanosuspension (Wet Milling & Sonication)

This protocol is based on a published method for significantly increasing this compound's aqueous solubility.[1]

  • Stabilizer Solution: Prepare a stabilizer solution by dissolving Tween 80 (e.g., 2% w/v) in purified water, followed by the addition of PVP K30 (e.g., 1% w/v) under mechanical agitation.[1]

  • Drug Dispersion: Disperse the this compound powder (e.g., 0.5% w/v) into the stabilizer solution and maintain agitation until a uniform suspension is formed.

  • Wet Milling: Transfer the suspension to a milling chamber containing grinding media (e.g., glass beads). Mill the suspension for a predetermined time.

  • Sonication: Following milling, sonicate the suspension to further reduce particle size. This combination of methods can significantly reduce the required milling time.[1]

  • Characterization: The resulting nanosuspension should be characterized for particle size, zeta potential, and morphology (e.g., using Atomic Force Microscopy).

  • Solubility Assessment: The solubility of the lyophilized nanosuspension can be determined using the Shake-Flask Method (Protocol 2) and compared to the unprocessed drug. An 8-fold increase in solubility has been reported using this technique.[1]

References

Technical Support Center: Preventing Gemfibrozil-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gemfibrozil. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate and mitigate this compound-induced cytotoxicity in your cell culture experiments.

Troubleshooting Guides

This section addresses common issues encountered during in vitro studies with this compound.

Question: I am observing higher-than-expected cytotoxicity at concentrations reported to be non-toxic in the literature. What are the possible reasons?

Answer:

Several factors can contribute to this discrepancy:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Factors such as the expression levels of PPAR-α, metabolic enzymes, and transporters can influence cellular responses. It is crucial to determine the IC50 value for your specific cell line.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is not exceeding cytotoxic levels for your cells. Always include a vehicle-only control in your experiments.

  • Culture Conditions: Cell density, passage number, and media composition can all impact cellular health and response to treatment. Maintain consistent culture conditions across all experiments.

  • Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for each experiment.

  • Assay Interference: Some assay reagents may interact with this compound. For instance, high concentrations of compounds can interfere with the formazan crystal formation in an MTT assay. Consider using a different cytotoxicity assay (e.g., LDH release) to confirm your results.

Question: My results for this compound's effect on cell viability are inconsistent across different assays (e.g., MTT vs. LDH). Why is this happening and which result should I trust?

Answer:

Discrepancies between different viability and cytotoxicity assays are not uncommon as they measure different cellular parameters:

  • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability. A reduction in MTT signal could indicate either cell death or a decrease in metabolic activity without cell death. This compound has been reported to affect mitochondrial function, which could lead to a decrease in MTT reduction without causing immediate cell death.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytotoxicity and cell lysis (necrosis or late apoptosis).

Interpretation:

  • If you observe a decrease in the MTT signal but no significant increase in LDH release, it might suggest that this compound is causing a reduction in cell proliferation or metabolic activity rather than inducing cell death at that specific time point and concentration.

  • If both assays show a similar trend (decreased MTT and increased LDH), it strongly indicates that this compound is causing cytotoxicity.

It is always recommended to use multiple assays that measure different endpoints to get a comprehensive understanding of the cellular response. An Annexin V/PI apoptosis assay can further help distinguish between apoptosis and necrosis.

Question: I am not observing the expected activation of PPAR-α target genes after this compound treatment. What could be the problem?

Answer:

Several factors could be at play:

  • PPAR-α Expression: Confirm that your cell line expresses PPAR-α at a sufficient level. You can check this via Western blot or qPCR. Some cell lines have very low or no PPAR-α expression.

  • Treatment Duration and Concentration: The induction of PPAR-α target genes is time- and concentration-dependent. You may need to optimize the treatment duration and this compound concentration for your specific cell line and target gene.

  • Serum in Culture Medium: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of nuclear receptor ligands. Consider reducing the serum concentration or using serum-free media during the treatment period, if your cells can tolerate it.

  • Subcellular Localization: Ensure that PPAR-α is translocating to the nucleus upon this compound treatment. This can be assessed by immunofluorescence or by analyzing nuclear fractions via Western blot.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism.[1][2] Upon activation by this compound, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

What are the known mechanisms of this compound-induced cytotoxicity?

This compound-induced cytotoxicity can occur through several mechanisms, depending on the cell type and concentration:

  • Apoptosis: At higher concentrations (e.g., 500 μM in L6 myoblasts), this compound can induce apoptosis. This may involve the activation of caspases.

  • Cell Cycle Arrest: this compound has been shown to delay the initiation of DNA replication and prolong the G1 phase of the cell cycle.[3][4]

  • Pyroptosis: In cardiomyocytes, this compound has been implicated in caspase-11-dependent pyroptosis, a form of inflammatory cell death.

  • Oxidative Stress: While some studies suggest this compound's cytotoxicity is not primarily due to oxidative stress, others indicate it can induce oxidative stress, and its metabolites may have antioxidant properties.[5]

What are some strategies to prevent or mitigate this compound-induced cytotoxicity in my cell culture experiments?

  • Dose-Response Analysis: Perform a careful dose-response study to identify the optimal concentration range that achieves the desired biological effect without causing significant cytotoxicity.

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), may help to mitigate cytotoxicity, particularly if oxidative stress is a contributing factor in your cell model. NAC can replenish intracellular glutathione (GSH) stores and scavenge reactive oxygen species (ROS).[6][7][8]

  • Use of Protective Agents: A metabolite of this compound has been shown to possess antioxidant properties and can diminish cytotoxicity induced by oxidized LDL.[5]

  • Control of Experimental Conditions: Maintain optimal and consistent cell culture conditions to ensure cell health and minimize variability.

What are typical IC50 values for this compound in different cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay used. It is always recommended to determine the IC50 empirically in your specific experimental system.

Data Presentation

Table 1: Reported Cytotoxic and Biological Effect Concentrations of this compound in Various Cell Lines

Cell LineAssayEffectConcentrationCitation
L6 MyoblastsCCK-8, Hoechst StainingNo significant cytotoxicity or apoptosis0-400 µM[9]
L6 MyoblastsTUNEL AssayIncreased apoptosis500 µM[9]
Human Peripheral Blood LymphocytesAlkaline Comet AssaySignificant DNA fragmentation250 µg/mL[10][11]
Human Peripheral Blood LymphocytesCytokinesis-Block Micronucleus AssayReduced proliferation index>25 µg/mL[10][11]
SMMC-7721 (Hepatoma)Cell Counting Kit-8No significant cytotoxicity50-200 µM (24h)[12]
Human U373MG (Astroglial)MTT AssayNo decrease in viability50-200 µM[13]
SH-SY5Y, HEK, Calu-3LDH AssayNo cytotoxicity100 µmol/L (72h)[14]
Cultured CardiomyocytesLDH AssayReduced necrotic cell death30-100 µmol/L[15]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on mitochondrial activity.

Materials:

  • Cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control and a no-treatment control).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release.

  • For the maximum LDH release control, add lysis buffer to a set of untreated wells 1 hour before the end of the incubation period.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates or suspension

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for Caspase Activation

This protocol detects the cleavage of caspases, a hallmark of apoptosis.

Materials:

  • Cells cultured and treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. An increase in the cleaved form of the caspase indicates apoptosis activation.

Signaling Pathways and Visualizations

PPAR-α Signaling Pathway

This compound activates PPAR-α, which then heterodimerizes with RXR. This complex binds to PPREs on target genes, regulating their expression to control lipid metabolism.

PPAR_alpha_pathway This compound This compound PPARa PPAR-α This compound->PPARa activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates LipidMetabolism Regulation of Lipid Metabolism TargetGenes->LipidMetabolism

Caption: this compound activation of the PPAR-α signaling pathway.

PI3K/AKT Signaling Pathway Inhibition

This compound has been shown to influence the PI3K/AKT pathway, which is crucial for cell survival and proliferation. In some contexts, this compound can inhibit this pathway, contributing to its cytotoxic effects.

PI3K_AKT_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes Apoptosis Apoptosis AKT->Apoptosis inhibits NFkB_pathway This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation promotes CellSurvival Cell Survival NFkB->CellSurvival promotes Pyroptosis_pathway This compound This compound Caspase11 Caspase-11 This compound->Caspase11 inhibits GSDMD Gasdermin D (GSDMD) Caspase11->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

References

Gemfibrozil HPLC Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gemfibrozil HPLC assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting section is organized by the type of problem you may be encountering in the lab.

Peak Shape Problems: Tailing, Fronting, and Splitting

Question 1: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of acidic compounds like this compound. This can compromise peak integration and reduce overall resolution.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic this compound molecule, leading to tailing.

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3.0) to suppress the ionization of the silanol groups.[1] Alternatively, consider using a column with a highly deactivated or end-capped stationary phase.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound (approximately 4.7), both the ionized and non-ionized forms of the analyte may exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound. For reversed-phase HPLC, a mobile phase pH of around 3.0 is often effective in ensuring this compound is in its non-ionized form, which improves retention and peak shape.

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question 2: My this compound peak is splitting into two or more peaks. What could be the cause?

Peak splitting can be a frustrating issue that can lead to inaccurate quantification.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to spread on the column before the separation begins.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Co-elution with an Impurity or Degradant: The split peak may actually be two different compounds eluting very close to each other. This compound can degrade under acidic, basic, and oxidative conditions.[2]

    • Solution: Review your sample preparation and storage procedures to minimize degradation. If degradation is suspected, a forced degradation study may be necessary to identify the degradants.

  • Inadequate Mobile Phase Buffering: If the mobile phase is not adequately buffered, small changes in pH as the sample passes through the column can cause peak splitting.

    • Solution: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration (typically 10-25 mM).

Retention Time Variability

Question 3: The retention time for my this compound peak is shifting between injections. How can I stabilize it?

Consistent retention times are crucial for reliable peak identification and quantification.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analytical run.

  • Changes in Mobile Phase Composition: Small variations in the mobile phase composition, such as solvent ratio or pH, can lead to significant shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a calibrated pH meter.

  • Fluctuations in Column Temperature: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate, causing retention times to vary.

    • Solution: Check for leaks in the pump and ensure it is properly primed. If the problem persists, the pump may require maintenance.

Peak Area and Sensitivity Issues

Question 4: I'm observing inconsistent peak areas for my this compound standards. What could be the problem?

Reproducible peak areas are essential for accurate quantification.

Possible Causes and Solutions:

  • Injector Problems: A malfunctioning autosampler or manual injector can lead to variable injection volumes.

    • Solution: Check the injector for leaks and ensure the syringe is functioning correctly.

  • Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can lead to an increase in concentration and, consequently, larger peak areas.

    • Solution: Use vial caps with septa and try to minimize the time samples spend in the autosampler before injection.

  • Incomplete Sample Dissolution: If the this compound in your sample or standard is not fully dissolved, you will get inconsistent results.

    • Solution: Ensure your sample is fully dissolved before injection. Sonication may be helpful.

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to inconsistent responses.

    • Solution: Clean the detector flow cell according to the manufacturer's instructions. If the lamp is old, it may need to be replaced.

Data Presentation: Impact of Mobile Phase pH

The pH of the mobile phase is a critical parameter in the analysis of this compound. The following table summarizes the expected impact of mobile phase pH on retention time and peak shape based on typical reversed-phase HPLC conditions.

Mobile Phase pHExpected Retention TimeExpected Peak Shape (Asymmetry)Rationale
3.0 LongerSymmetrical (~1.1)This compound is in its non-ionized, more hydrophobic form, leading to stronger retention on a C18 column. Silanol interactions are also suppressed.
4.7 (pKa) Variable and shorterBroad and/or splitBoth ionized and non-ionized forms of this compound are present, leading to poor chromatography.
6.0 ShorterMay show some tailing (~1.5)This compound is in its ionized, more polar form, resulting in weaker retention.

Experimental Protocols

Below is a detailed experimental protocol for a typical this compound HPLC assay.

Standard HPLC Method for this compound Quantification
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3]

  • Mobile Phase:

    • 10 mM Potassium Dihydrogen Phosphate buffer: Acetonitrile (adjust ratio for optimal separation, a common starting point is 50:50 v/v).[3]

    • Adjust the pH of the buffer to 3.0 with phosphoric acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 276 nm[1]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to the desired concentrations for the calibration curve.

    • Sample Solution (for tablets): Grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common this compound HPLC assay problems.

start Inconsistent Results peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Shift start->retention_time peak_area Inconsistent Peak Area start->peak_area tailing Peak Tailing peak_shape->tailing splitting Peak Splitting peak_shape->splitting equilibration Inadequate Equilibration retention_time->equilibration temp_fluctuation Temperature Fluctuations retention_time->temp_fluctuation injector_issue Injector Problem peak_area->injector_issue sample_prep Sample Prep Issue peak_area->sample_prep ph_issue Mobile Phase pH Near pKa tailing->ph_issue silanol Silanol Interactions tailing->silanol overload Column Overload tailing->overload solvent_mismatch Sample Solvent Incompatibility splitting->solvent_mismatch column_void Column Void splitting->column_void

Caption: General troubleshooting workflow for inconsistent HPLC results.

start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph Is pH near 4.7? check_concentration Review Sample Concentration start->check_concentration Is concentration high? check_column Evaluate Column Condition start->check_column Is column old? adjust_ph Adjust pH to ~3.0 check_ph->adjust_ph dilute_sample Dilute Sample / Reduce Injection Volume check_concentration->dilute_sample flush_column Flush Column with Strong Solvent check_column->flush_column replace_column Replace Column flush_column->replace_column If problem persists

Caption: Troubleshooting workflow for this compound peak tailing.

References

Interpreting off-target effects of Gemfibrozil in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Gemfibrozil Off-Target Effects: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and interpret the potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is a lipid-lowering agent that primarily functions by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a critical role in regulating the expression of genes involved in lipid metabolism.[1] Activation of PPARα leads to increased synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL), and decreased hepatic production of VLDL.[1] This activation also promotes the uptake and breakdown of fatty acids through β-oxidation.[2][3]

Q2: What are the major known off-target effects of this compound?

Beyond its primary role as a PPARα agonist, this compound has been shown to exert several off-target effects, which can be broadly categorized as:

  • PPARα-Independent Anti-Inflammatory Effects: this compound can suppress inflammatory responses through pathways that do not require PPARα, such as the PI3K/AKT signaling cascade.[3][4][5]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound and its major metabolite, this compound-1-O-β-glucuronide, are known inhibitors of several CYP isoforms, most notably CYP2C8.[2][6][7] This can lead to significant drug-drug interactions.[8][9]

  • Effects on Cell Cycle Progression: Studies in yeast models have shown that this compound can delay the initiation of DNA replication, leading to a lengthened G1 phase.[10][11]

  • Alteration of Intracellular Calcium: this compound has been observed to regulate intracellular calcium concentrations in a biphasic manner in myoblasts, which may contribute to its myotoxic potential.[12]

  • Induction of Intracellular Lipid Accumulation: Contrary to its systemic lipid-lowering effects, some in vitro studies have shown that this compound can cause a significant increase in intracellular triglycerides in various cell lines, including neuronal, kidney, and lung cells.[13]

Q3: Can this compound affect signaling pathways other than PPARα?

Yes, this compound can modulate several other signaling pathways. It has been shown to activate the PI3K-AKT pathway, which leads to the upregulation of anti-inflammatory molecules like SOCS3 and IκBα.[4][14] This activation can inhibit the pro-inflammatory transcription factor NF-κB.[2][4] Additionally, this compound can activate soluble guanylyl cyclase (sGC) in a nitric oxide (NO)-independent manner, a property not shared by other fibrates.[15]

Troubleshooting Guide

Issue 1: I'm observing anti-inflammatory effects in my PPARα-knockout/deficient experimental model.

  • Possible Cause: You are likely observing a PPARα-independent off-target effect of this compound. The drug can suppress inflammatory responses by activating the PI3K/AKT pathway, which in turn can inhibit the activity of pro-inflammatory transcription factors like NF-κB, AP-1, and C/EBPβ.[2][3] This mechanism has been observed in glial cells and microglia.[3][14]

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Use Western blot to check for the phosphorylation (activation) of AKT.

    • Investigate Downstream Mediators: Measure the expression of downstream targets like Krüppel-like factor 4 (KLF4) and Suppressor of Cytokine Signaling 3 (SOCS3), which are induced by this compound via the PI3K-AKT pathway.[4][14]

    • Use Inhibitors: To confirm the pathway, pre-treat cells with a PI3K inhibitor (e.g., LY294002) before this compound administration and observe if the anti-inflammatory effect is abrogated.[14]

cluster_workflow Workflow: Confirming PPARα-Independent Anti-Inflammatory Effects Start Observe Anti-Inflammatory Effect in PPARα KO Model WB_pAKT Western Blot for Phospho-AKT (p-AKT) Start->WB_pAKT qPCR_SOCS3 RT-qPCR/Western Blot for KLF4/SOCS3 WB_pAKT->qPCR_SOCS3 p-AKT Increased? PI3Ki Pre-treat with PI3K Inhibitor qPCR_SOCS3->PI3Ki KLF4/SOCS3 Upregulated? Assess_Effect Re-assess Anti- Inflammatory Effect PI3Ki->Assess_Effect Conclusion1 Effect is PI3K-AKT Dependent Assess_Effect->Conclusion1 Effect Abrogated? Conclusion2 Effect is PI3K-AKT Independent Assess_Effect->Conclusion2 Effect Persists?

Caption: Troubleshooting workflow for PPARα-independent effects.

Issue 2: My experiment involves a co-administered drug, and I'm seeing unexpected toxicity or a lack of efficacy of the second drug.

  • Possible Cause: this compound, primarily through its glucuronide metabolite, is a potent mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8.[6][7] If your co-administered drug is a substrate of CYP2C8 (e.g., certain statins, repaglinide), this compound can significantly increase its plasma concentration, leading to toxicity.[9][16] this compound also weakly to moderately inhibits other isoforms like CYP2C9, CYP2C19, and CYP1A2.[2]

  • Troubleshooting Steps:

    • Check Drug Metabolism: Verify if your co-administered drug is a known substrate for CYP2C8 or other CYP enzymes inhibited by this compound.

    • Reduce Concentration: If possible, perform a dose-response experiment with the co-administered drug at a lower concentration range in the presence of this compound.

    • In Vitro Assay: Conduct an in vitro CYP inhibition assay using human liver microsomes to quantify the interaction between this compound and your drug of interest.

cluster_pathway Mechanism of this compound-Induced Drug Interaction Gem This compound UGT2B7 UGT2B7 (Glucuronidation) Gem->UGT2B7 Gem_Gluc This compound-1-O-β-glucuronide (Metabolite) UGT2B7->Gem_Gluc Inhibition Irreversible Inhibition Gem_Gluc->Inhibition CYP2C8 CYP2C8 Enzyme Metabolism Metabolism CYP2C8->Metabolism Inhibition->CYP2C8 Inhibition->Metabolism Blocks DrugX Co-administered Drug (CYP2C8 Substrate) DrugX->Metabolism Toxicity Increased Plasma Concentration & Toxicity Metabolism->Toxicity

Caption: this compound's drug interaction via CYP2C8 inhibition.

Issue 3: I'm observing an increase in intracellular lipid droplets and triglyceride content in my cell culture, which is the opposite of this compound's systemic effect.

  • Possible Cause: This is a documented, though counterintuitive, off-target effect. In vitro studies on SH-SY5Y (neuronal), HEK (kidney), and Calu-3 (lung) cells have shown that this compound treatment leads to a significant accumulation of intracellular triglycerides.[13] The proposed mechanism involves this compound-induced activation of PPARα in these tissues, resulting in increased fatty acid uptake into the cells, which may exceed the capacity for β-oxidation, leading to storage as triglycerides in lipid droplets.[13]

  • Troubleshooting Steps:

    • Quantify Lipid Content: Use a fluorescent dye like BODIPY or Oil Red O to visualize and quantify lipid droplet accumulation. Confirm with a biochemical assay for total triglyceride content.

    • Assess Fatty Acid Transport: Measure the expression of genes involved in fatty acid transport (e.g., CD36) via RT-qPCR to see if they are upregulated.

    • Examine β-Oxidation: Investigate changes in acylcarnitine profiles, as alterations can indicate shifts in fatty acid transport to the mitochondria for oxidation.[13]

Quantitative Data Summary

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound

CYP Isoform Inhibition Constant (Ki) Notes
CYP2C8 69 µM This compound itself is a weak inhibitor.[2] Its glucuronide metabolite is a potent mechanism-based inhibitor.[6]
CYP2C9 5.8 µM Moderate inhibition.[2]
CYP2C19 24 µM Moderate inhibition.[2]

| CYP1A2 | 82 µM | Weak inhibition.[2] |

Table 2: Reported In Vitro Off-Target Effects of this compound

Cell Line Concentration Observed Effect Reference
SH-SY5Y 20 µM 170.3% increase in intracellular triglycerides. [13]
HEK 20 µM 272.1% increase in intracellular triglycerides. [13]
Calu-3 20 µM 448.1% increase in intracellular triglycerides. [13]
L6 Myoblasts 200-400 µM Inhibition of myoblast differentiation, regulation of intracellular Ca2+. [12]
S. cerevisiae (Yeast) 1 mM Delayed initiation of DNA replication (G1 phase lengthening). [10]

| SMMC-7721 | 50 µM | No significant cytotoxicity; attenuated triglyceride content. |[17] |

Experimental Protocols

Protocol 1: Validating PPARα-Independent Signaling via Western Blot

This protocol describes how to detect the activation of AKT, a key kinase in a known this compound off-target pathway.

  • Objective: To determine if this compound induces the phosphorylation of AKT at Ser473 in a specific cell line.

  • Materials:

    • Cell culture reagents, plates, and the cells of interest.

    • This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE equipment and reagents.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT.

    • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system.

  • Methodology:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle control or various concentrations of this compound (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 30, 60, 120 minutes).[14]

    • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) for all samples. Separate proteins on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with anti-phospho-AKT antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT. The ratio of phospho-AKT to total AKT indicates the level of activation.

cluster_pathway This compound PPARα-Independent Anti-Inflammatory Pathway Gem This compound PI3K PI3 Kinase Gem->PI3K AKT AKT (Phosphorylation) PI3K->AKT KLF4 KLF4 (Activation) AKT->KLF4 SOCS3 SOCS3 (Upregulation) KLF4->SOCS3 Inflammation Pro-inflammatory Cytokine Signaling (e.g., via STAT3) SOCS3->Inflammation Inhibits

Caption: PPARα-independent signaling induced by this compound.

References

Technical Support Center: Enhancing Gemfibrozil Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Gemfibrozil extraction from biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound from biological matrices.

Low Analyte Recovery

Q1: My recovery of this compound is consistently low after solid-phase extraction (SPE). What are the potential causes and solutions?

A1: Low recovery in SPE is a common issue that can stem from several factors.[1][2] Here’s a systematic approach to troubleshooting:

  • Inadequate Sorbent-Analyte Interaction: this compound is an acidic compound. Ensure you are using an appropriate SPE sorbent and that the pH of your sample is optimized for retention. For a reversed-phase sorbent, the pH should be adjusted to at least 2 units below the pKa of this compound (~4.7) to ensure it is in its neutral form for optimal retention.

  • Improper Conditioning or Equilibration: The sorbent bed must be properly wetted and equilibrated with the loading buffer. Incomplete conditioning can lead to channeling and poor retention. Always follow the manufacturer's instructions for the specific SPE cartridge.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through during the loading step.[3] If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent mass.

  • Flow Rate Too High: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent. A flow rate of approximately 1 mL/min is generally recommended.[3]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. You can try increasing the organic solvent concentration in your elution buffer or using a stronger elution solvent. Ensure the pH of the elution solvent is appropriate to ionize this compound (pH > 6.7) to facilitate its release from a reversed-phase sorbent.

Q2: I am experiencing low and inconsistent recovery with my liquid-liquid extraction (LLE) protocol. How can I improve this?

A2: Low and variable recovery in LLE can often be attributed to the following:

  • Incorrect pH: As an acidic drug, the pH of the aqueous sample is critical for efficient extraction of this compound into an organic solvent. The pH should be adjusted to be at least 2 units below its pKa to ensure it is protonated and less water-soluble. For acidic analytes, a sample pH of 2.5 to 4 is often recommended.[4]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent should be well-matched with the analyte. For this compound, moderately polar, water-immiscible solvents like ethyl acetate or a mixture of hexane and isopropanol are often effective.

  • Insufficient Mixing: Inadequate vortexing or shaking will result in poor partitioning of the analyte into the organic phase. Ensure vigorous mixing for a sufficient amount of time to reach equilibrium.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to low recovery.[5] To break emulsions, you can try adding salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation.[5]

Q3: After protein precipitation with acetonitrile, my this compound recovery is poor. What could be the reason?

A3: While protein precipitation is a simple technique, low recovery can occur due to:

  • Analyte Co-precipitation: this compound is highly protein-bound (around 99%).[6] If the precipitation process is not optimized, the drug can be trapped within the precipitated protein pellet. To mitigate this, ensure a sufficient volume of cold organic solvent is added and that vortexing is thorough to effectively disrupt protein-drug binding.

  • Incomplete Precipitation: Insufficient organic solvent will lead to incomplete protein removal, which can interfere with subsequent analysis and affect recovery. A common ratio is 3:1 (v/v) of acetonitrile to plasma.[7]

High Matrix Effects

Q4: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound extracts. How can I minimize matrix effects?

A4: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification. Here are some strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Consider switching to a more selective sample preparation technique like SPE, which generally provides cleaner extracts than protein precipitation.[8]

  • Optimize Chromatography: Modifying your chromatographic conditions can help separate this compound from co-eluting matrix components. Experiment with different mobile phase compositions, gradients, and column chemistries.

  • Use a Matrix-Matched Calibrator: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) and process them in the same way. This helps to compensate for matrix effects as both the calibrators and the samples will be similarly affected.[9]

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during both the extraction process and ionization.[9]

Poor Reproducibility

Q5: My results for this compound extraction are not reproducible between samples. What are the likely causes?

A5: Poor reproducibility can be frustrating and can invalidate your results.[2] Consider these potential sources of variability:

  • Inconsistent Sample Handling: Ensure all samples are treated identically throughout the extraction process. This includes consistent timing for each step, uniform vortexing speeds and durations, and precise volume measurements.

  • SPE Cartridge Variability: Inconsistent packing or batch-to-batch differences in SPE cartridges can lead to variable performance. If you suspect this, test cartridges from different lots.

  • Evaporation to Dryness Issues: If your protocol involves an evaporation step, ensure it is done consistently. Over-drying can sometimes lead to the analyte adsorbing to the container surface, making it difficult to reconstitute.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will directly impact the final concentration and lead to poor reproducibility. Calibrate your pipettes regularly.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: The "best" method depends on the specific requirements of your assay, such as the required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation is the simplest and fastest method but may result in significant matrix effects.[8][10] It is often suitable for assays with higher concentration levels.

  • Liquid-Liquid Extraction (LLE) offers a good balance of cleanup and recovery but can be labor-intensive and prone to emulsion formation.[5]

  • Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and higher sensitivity.[11] However, it is a more complex and costly method.

Q2: How should I store my biological samples before this compound extraction?

A2: For long-term storage, plasma and serum samples should be kept frozen at -20°C or, ideally, -80°C to minimize degradation of this compound.[12] Avoid repeated freeze-thaw cycles.[12]

Q3: What is the pKa of this compound and why is it important for extraction?

A3: The pKa of this compound is approximately 4.7.[13] This is a critical parameter for developing efficient LLE and SPE methods. By adjusting the pH of the sample, you can control the ionization state of this compound, which in turn affects its solubility and retention characteristics.

Q4: Can I use the same extraction method for both plasma and urine samples?

A4: While it may be possible, it is often necessary to optimize the method for each matrix. Urine and plasma have very different compositions, which can affect the extraction efficiency and the extent of matrix effects. For example, the pH and salt concentration of urine can vary significantly, which may require adjustments to the extraction protocol.

Q5: My sample volume is very limited. What extraction technique is most suitable?

A5: For small sample volumes, dispersive liquid-liquid microextraction (DLLME) can be a good option. This technique uses very small volumes of extraction solvent and can provide high enrichment factors.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound extraction methods found in the literature.

Table 1: Protein Precipitation

Biological MatrixPrecipitating AgentRecovery (%)Linearity Range (µg/mL)LLOQ (µg/mL)Reference
Human PlasmaAcetonitrileNot explicitly stated, but method was accurate and precise0.5 - 500.5[10]
Human PlasmaAcetonitrile≥ 89 (mean 95)0.1 - 100Not specified[16]

Table 2: Solid-Phase Extraction (SPE)

Biological MatrixSPE SorbentRecovery (%)Linearity Range (µg/mL)LLOQ (µg/mL)Reference
Human PlasmaHLB82.3 - 85.50.202 - 50.0700.202[11]

Table 3: Dispersive Liquid-Liquid Microextraction (DLLME)

Biological MatrixExtraction SolventDisperser SolventRecovery (%)Linearity Range (mg/L)LOD (µg/L)Reference
Human Plasma & UrineCarbon TetrachlorideMethanol91.2 - 93.20.1 - 10012.3[14]
Human Plasma & UrineChloroformMethanol93.640.1 - 10012.3 (as mg/L)[15]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is adapted from a validated LC/MS method.[10]

  • Sample Preparation:

    • Pipette 125 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard solution.

  • Precipitation:

    • Add 250 µL of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is based on a validated RP-HPLC method.[11]

  • Cartridge Conditioning:

    • Condition an HLB SPE cartridge (1CC, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Drying:

    • Dry the cartridge under vacuum for approximately one minute.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of the elution solution (e.g., methanol or acetonitrile).

  • Post-Elution:

    • The eluate can be directly injected or evaporated and reconstituted in the mobile phase for analysis.

Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Urine

This protocol is based on a published HPLC method.[15][17]

  • Sample Preparation:

    • Place 10.0 mL of the urine sample in a conical test tube.

  • Extraction Mixture Injection:

    • Rapidly inject a mixture of 1 mL of methanol (disperser solvent) and 200 µL of chloroform (extraction solvent) into the urine sample using a syringe. A cloudy solution will form.

  • Centrifugation:

    • Centrifuge the mixture for 3 minutes at 3000 rpm to sediment the extraction solvent.

  • Collection of Sedimented Phase:

    • Carefully collect the sedimented phase (approximately 50 µL) from the bottom of the tube using a microsyringe.

  • Solvent Evaporation and Reconstitution:

    • Transfer the collected phase to a vial and evaporate the solvent.

    • Reconstitute the residue in 1 mL of methanol for HPLC analysis.

Visualizations

Signaling Pathway

Gemfibrozil_PPAR_alpha_Pathway This compound This compound PPARa PPARα This compound->PPARa PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates LipidMetabolism Increased Lipoprotein Lipase Increased Fatty Acid Oxidation Decreased ApoC-III TargetGenes->LipidMetabolism leads to Triglycerides Decreased Plasma Triglycerides LipidMetabolism->Triglycerides results in Protein_Precipitation_Workflow Start Start: Plasma Sample AddSolvent Add Acetonitrile (3:1 v/v) Start->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute End Analysis Reconstitute->End SPE_Workflow Start Start: SPE Cartridge Condition Condition (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash (Water, 10% Methanol) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute (Methanol) Dry->Elute End Analysis Elute->End DLLME_Workflow Start Start: Urine Sample Inject Inject Extraction Mixture (Methanol/Chloroform) Start->Inject Centrifuge Centrifuge Inject->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute End Analysis Reconstitute->End

References

Mitigating the impact of Gemfibrozil metabolites in analytical measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gemfibrozil and its metabolites. Our goal is to help you mitigate the impact of these metabolites on your analytical measurements and ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and why are they a concern in analytical measurements?

A1: The primary metabolic pathway for this compound is glucuronidation, forming this compound 1-O-β-glucuronide (GG), which is the major circulating metabolite.[1][2] Other oxidative metabolites are also formed.[3] The primary concern in analytical measurements, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the potential for the glucuronide metabolite to interfere with the accurate quantification of the parent drug, this compound.[4]

Q2: How does this compound 1-O-β-glucuronide interfere with this compound measurement?

A2: The interference primarily occurs through two mechanisms:

  • In-source Fragmentation: During electrospray ionization (ESI) in the mass spectrometer's source, the glucuronide metabolite can fragment, losing the glucuronic acid moiety and generating the parent this compound ion. This leads to an artificially inflated signal for this compound, resulting in its overestimation.[4]

  • Chemical Instability: Acyl glucuronides like this compound 1-O-β-glucuronide are known to be unstable and can undergo hydrolysis back to the parent drug under certain pH and temperature conditions during sample collection, storage, and preparation.[5]

Q3: What is the general metabolic pathway of this compound?

A3: this compound undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism. The main pathway involves the direct conjugation of this compound with glucuronic acid to form this compound 1-O-β-glucuronide. Oxidative metabolism also occurs, leading to the formation of other minor metabolites.

Gemfibrozil_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII Oxidative_Metabolites Oxidative Metabolites PhaseI->Oxidative_Metabolites Gemfibrozil_Glucuronide This compound 1-O-β-glucuronide (Major Metabolite) PhaseII->Gemfibrozil_Glucuronide

Figure 1: Simplified metabolic pathway of this compound.

Troubleshooting Guide

Issue 1: Overestimation of this compound Concentration in LC-MS/MS Analysis

Possible Cause: In-source fragmentation of this compound 1-O-β-glucuronide.

Solutions:

  • Chromatographic Separation: The most effective solution is to achieve baseline chromatographic separation between this compound and its glucuronide metabolite. This ensures that the two compounds enter the mass spectrometer at different times, preventing the fragment from the metabolite from contributing to the parent drug's signal.

    • Recommended Action: Utilize a high-resolution column and optimize the gradient elution to maximize the separation. Refer to the detailed experimental protocols below.

  • Optimization of MS Source Conditions: The extent of in-source fragmentation can be minimized by adjusting the mass spectrometer's source parameters.

    • Recommended Action: Lower the declustering potential (or cone voltage, depending on the instrument manufacturer) to reduce the energy in the ion source.[6] This should be carefully optimized to maintain adequate sensitivity for this compound while minimizing the fragmentation of the glucuronide.

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (e.g., this compound-d6) can help to compensate for matrix effects and ionization variability, but it will not correct for the overestimation caused by the fragmentation of the non-labeled glucuronide metabolite.[4]

Issue 2: Inconsistent and Unreliable Results

Possible Cause: Hydrolysis of this compound 1-O-β-glucuronide back to this compound during sample handling and preparation.

Solutions:

  • pH Control: The stability of acyl glucuronides is highly pH-dependent. They are more stable at acidic pH.

    • Recommended Action: Keep plasma and urine samples at an acidic pH (e.g., pH 4-5) immediately after collection and during storage.[7] Avoid exposure to basic conditions.

  • Temperature Control: Hydrolysis is accelerated at higher temperatures.

    • Recommended Action: Process samples on ice and store them at -80°C for long-term storage.[8] Minimize freeze-thaw cycles.

  • Enzymatic Inhibition: Although less common for routine analysis, the addition of esterase inhibitors can be considered if significant degradation is suspected.

Issue 3: Poor Peak Shape and Sensitivity

Possible Cause: Matrix effects from endogenous components in the biological sample (e.g., plasma, urine).

Solutions:

  • Effective Sample Preparation: The choice of sample preparation technique is crucial for removing interfering matrix components.

    • Recommended Action:

      • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all matrix interferences.[4]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be optimized for high selectivity.[9]

  • Chromatographic Optimization: Modifying the chromatographic conditions can help to separate the analyte of interest from co-eluting matrix components.

    • Recommended Action: Experiment with different mobile phase compositions, pH, and columns.

Experimental Protocols

Protocol 1: Validated LC-MS/MS Method for Simultaneous Quantification of this compound and this compound 1-O-β-glucuronide

This protocol is based on established methods for the chromatographic separation and quantification of this compound and its major glucuronide metabolite.[4][7]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d6).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions This compound: m/z 249.1 -> 121.1this compound 1-O-β-glucuronide: m/z 425.2 -> 121.1this compound-d6 (IS): m/z 255.1 -> 127.1
Declustering Potential Optimize for minimal in-source fragmentation (start with a low value and increase gradually).

3. Data Analysis

  • Quantify this compound and this compound 1-O-β-glucuronide using the peak area ratio of the analyte to the internal standard.

LCMS_Workflow Start Plasma Sample Add_IS Add Internal Standard (this compound-d6) Start->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI Negative) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Protocol 2: Indirect Quantification of this compound 1-O-β-glucuronide via Enzymatic Hydrolysis

This method can be used to determine the total this compound concentration (free + glucuronidated) and, by subtracting the free concentration (measured without hydrolysis), the concentration of the glucuronide can be inferred.

1. Sample Preparation

  • Prepare two sets of aliquots from each plasma sample.

  • Set 1 (Total this compound):

    • To 100 µL of plasma, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

    • Incubate at 37°C for a predetermined optimal time (e.g., 2-4 hours) to ensure complete hydrolysis.

  • Set 2 (Free this compound):

    • To 100 µL of plasma, add 50 µL of the buffer without the enzyme.

    • Incubate under the same conditions as Set 1.

  • After incubation, proceed with the sample preparation (protein precipitation) and LC-MS/MS analysis as described in Protocol 1 for both sets.

2. Calculation

  • Concentration of this compound 1-O-β-glucuronide = (Total this compound from Set 1) - (Free this compound from Set 2).

Important Considerations for Enzymatic Hydrolysis:

  • The efficiency of different β-glucuronidase enzymes can vary. It is crucial to validate the chosen enzyme for complete hydrolysis of this compound 1-O-β-glucuronide.[10]

  • The optimal pH for the enzyme activity must be determined and maintained during incubation.[11]

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for this compound analysis, compiled from various studies.[1][2][4][9][12]

ParameterTypical Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.01 - 0.5 µg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

This technical support center provides a starting point for addressing common challenges in the analysis of this compound and its metabolites. For specific issues not covered here, please consult the cited literature or contact your instrument manufacturer for further support.

References

Validation & Comparative

A Head-to-Head Comparison of Gemfibrozil and Fenofibrate in Managing Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, the choice between fibrates—specifically gemfibrozil and fenofibrate—for managing dyslipidemia is a critical one. Both drugs are mainstays in treating high triglycerides and low HDL cholesterol, yet their efficacy profiles exhibit subtle but significant differences. This guide provides an objective comparison of their performance on lipid profiles, supported by experimental data, detailed methodologies, and a look into their shared mechanism of action.

Efficacy on Lipid Profiles: A Quantitative Comparison

Clinical evidence consistently demonstrates that while both this compound and fenofibrate effectively modulate lipid levels, fenofibrate generally shows a more favorable impact, particularly on total and LDL cholesterol.[1][2]

A key crossover study involving patients with dyslipidemic coronary heart disease revealed that fenofibrate led to significantly greater reductions in total cholesterol, LDL cholesterol, and triglycerides compared to this compound.[1][2][3] Furthermore, fenofibrate was associated with a more significant increase in HDL cholesterol.[1][3] These effects were observed in patients both with and without concurrent statin therapy.[1][2]

Another randomized controlled trial focusing on patients with coronary heart disease and hypertriglyceridemia found that after 12 weeks of treatment, the mean triglyceride level was significantly lower in the fenofibrate group (172.76±21.52 mg/dl) compared to the this compound group (214.12±44.09 mg/dl).[4]

However, it's important to note that some studies have found the differences to be less pronounced. For instance, a study in diabetic patients showed that while the improvement in lipid profiles was better with fenofibrate, the percentage changes in serum total cholesterol, triglycerides, HDL, and LDL levels were not statistically significant between the two groups.[3] A systematic review also concluded that both fibrates had similar efficacy and safety profiles, with no significant difference between them.[5]

The following table summarizes the comparative efficacy of this compound and fenofibrate on key lipid parameters as reported in various clinical studies.

Lipid ParameterThis compoundFenofibrateKey Findings
Triglycerides Significant ReductionSignificant ReductionFenofibrate generally shows a greater or comparable reduction to this compound.[1][4][6]
HDL Cholesterol Moderate IncreaseModerate to Significant IncreaseFenofibrate often results in a more significant increase in HDL levels.[1][7]
LDL Cholesterol Variable (neutral to modest reduction)Modest to Significant ReductionFenofibrate demonstrates a more consistent and significant reduction in LDL cholesterol.[1][6][8]
Total Cholesterol Modest ReductionSignificant ReductionFenofibrate is more effective at lowering total cholesterol levels.[1][6]

Experimental Protocols: A Look at Study Design

To ensure the robust comparison of these two fibrates, clinical trials often employ a randomized, crossover study design. This methodology allows each participant to serve as their own control, minimizing individual variability.

A typical experimental workflow for such a trial is outlined below:

G cluster_screening Phase 1: Screening and Enrollment cluster_treatment1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout Period cluster_treatment2 Phase 4: Crossover Treatment Period 2 cluster_analysis Phase 5: Data Analysis P Patient Population (e.g., Dyslipidemic Coronary Heart Disease) S Screening for Eligibility (Inclusion/Exclusion Criteria) P->S E Enrollment of Participants S->E R Randomization E->R G1 Group A: This compound Treatment (e.g., 600 mg twice daily for 12 weeks) R->G1 F1 Group B: Fenofibrate Treatment (e.g., 201 mg daily for 12 weeks) R->F1 M1 Lipid Profile Measurement 1 G1->M1 F1->M1 W Washout Period (e.g., 4-8 weeks, no fibrate treatment) M1->W G2 Group B: This compound Treatment (e.g., 600 mg twice daily for 12 weeks) W->G2 F2 Group A: Fenofibrate Treatment (e.g., 201 mg daily for 12 weeks) W->F2 M2 Lipid Profile Measurement 2 G2->M2 F2->M2 DA Statistical Analysis (Comparison of lipid profile changes between treatments) M2->DA

A typical randomized, crossover experimental workflow.

Mechanism of Action: The PPARα Signaling Pathway

Both this compound and fenofibrate exert their effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a cascade of effects on lipid metabolism.

The key downstream effects of PPARα activation include:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.

  • Increased ApoA-I and ApoA-II Synthesis: These are the major apolipoproteins of HDL, leading to increased HDL cholesterol levels.

  • Decreased ApoC-III Synthesis: This apolipoprotein is an inhibitor of lipoprotein lipase, so its reduction further promotes triglyceride clearance.

The following diagram illustrates this signaling pathway:

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Downstream Effects on Lipid Metabolism Fibrate This compound / Fenofibrate PPAR PPARα Fibrate->PPAR Activates PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Gene Target Gene Transcription PPRE->Gene Modulates LPL ↑ Lipoprotein Lipase Activity Gene->LPL ApoA ↑ ApoA-I & ApoA-II Synthesis Gene->ApoA ApoC ↓ ApoC-III Synthesis Gene->ApoC PPAR_RXR->PPRE Binds to TG ↓ Triglycerides LPL->TG HDL ↑ HDL Cholesterol ApoA->HDL ApoC->TG

The PPARα signaling pathway activated by fibrates.

References

A Comparative Analysis of PPAR-alpha Agonistic Activity: Gemfibrozil Versus Other Fibrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPAR-α) agonistic activity of Gemfibrozil against other fibrates, supported by experimental data. Fibrates are a class of amphipathic carboxylic acids that have been clinically used for decades to treat dyslipidemia, primarily by lowering plasma triglycerides and raising high-density lipoprotein (HDL) cholesterol levels. Their therapeutic effects are predominantly mediated through the activation of PPAR-α, a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation.

Quantitative Comparison of PPAR-α Agonistic Activity

The potency of fibrates as PPAR-α agonists can be quantified by their half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.

FibrateEC50 for human PPAR-α (µM)Efficacy (% of maximal response)Reference
This compound>10Lower than other fibrates[1]
Fenofibric Acid (active metabolite of Fenofibrate)9.47104%[2]
Bezafibrate30.493.6%[2]
CiprofibrateNot explicitly found in searchesNot explicitly found in searches

Note: Direct comparative studies providing EC50 values for all fibrates under identical experimental conditions are limited. The data presented is compiled from different sources and should be interpreted with caution.

Clinical data further highlights the differences in the effects of this compound and Fenofibrate. In a head-to-head clinical trial, both drugs similarly decreased triglycerides and increased HDL cholesterol. However, only fenofibrate treatment led to a significant increase in apolipoprotein A-I (apoA-I) plasma levels, a key component of HDL. This difference is attributed to fenofibrate acting as a full agonist of PPAR-α, while this compound behaves as a partial agonist due to differential recruitment of coactivators to the promoter regions of target genes.

Experimental Protocols

PPAR-α Luciferase Reporter Assay

This assay is a common in vitro method to determine the agonistic activity of a compound on PPAR-α.

Principle: Cells are co-transfected with two plasmids: an expression vector containing the PPAR-α gene and a reporter vector containing a luciferase gene under the control of a PPAR-α responsive element (PPRE). If a test compound activates PPAR-α, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR-α activation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293, HepG2, or other suitable cell lines are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are then co-transfected with a PPAR-α expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test fibrates (e.g., this compound, Fenofibrate, Bezafibrate) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation with the compounds, the cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer after adding the appropriate luciferase substrate.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • The fold activation is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.

    • EC50 values are determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qPCR) for PPAR-α Target Gene Expression

This method quantifies the change in the expression of known PPAR-α target genes in response to fibrate treatment.

Principle: Cells or tissues are treated with fibrates. RNA is then extracted, reverse-transcribed into complementary DNA (cDNA), and the expression of specific target genes (e.g., CPT1A, ACO) is quantified using qPCR. An increase in the mRNA levels of these genes indicates PPAR-α activation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Hepatocytes or other relevant cell types are treated with different fibrates at various concentrations for a specified period (e.g., 24 hours).

  • RNA Extraction:

    • Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.

    • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • qPCR is performed using the synthesized cDNA, gene-specific primers for PPAR-α target genes (e.g., CPT1A, ACO, PDK4), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

    • A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

PPAR_alpha_Signaling_Pathway cluster_nucleus Nucleus Fibrates Fibrates (e.g., this compound, Fenofibrate) PPARa PPAR-α Fibrates->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1A, ACO) PPRE->TargetGenes regulates transcription Coactivators Coactivators (e.g., PGC-1α, SRC-1) Coactivators->PPARa recruited to MetabolicEffects Metabolic Effects (e.g., ↓ Triglycerides, ↑ HDL) TargetGenes->MetabolicEffects leads to

Caption: PPAR-α signaling pathway activated by fibrates.

Luciferase_Reporter_Assay_Workflow Start Start: Seed Cells in 96-well Plate Transfection Co-transfect with: - PPAR-α Expression Plasmid - PPRE-Luciferase Reporter Plasmid Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat with Fibrates (or Vehicle Control) Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Lyse Cells Incubation2->Lysis Luminometry Measure Luciferase Activity (Luminometer) Lysis->Luminometry Analysis Data Analysis: - Normalize Activity - Calculate Fold Activation - Determine EC50 Luminometry->Analysis End End Analysis->End

Caption: Workflow for a PPAR-α luciferase reporter assay.

References

A Cross-Validation of Gemfibrozil Quantification Methods: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate quantification of drugs like gemfibrozil, a lipid-regulating agent, is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS for this compound quantification often hinges on the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters of validated HPLC and LC-MS methods as reported in the literature.

Parameter HPLC-UV/Fluorescence LC-MS References
Linearity Range (µg/mL) 0.202 - 50.070 (UV)[1][2], 0.05 - 30 (Fluorescence)[3]0.5 - 50[4][5][6][7]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.202 (UV)[1][2], 0.05 (Fluorescence)[3]0.5[4][5][6][7]
Intra-assay Precision (% CV) < 15[3]1.6 - 10.7[4][5][6][7]
Inter-assay Precision (% CV) < 15[3]4.4 - 7.8[4][5][6][7]
Intra-assay Accuracy (% of expected) Not explicitly stated in all reviewed abstracts85.6 - 108.7[4][5][6][7]
Inter-assay Accuracy (% of expected) Not explicitly stated in all reviewed abstracts89.4 - 104.0[4][5][6][7]
Recovery (%) ~90[3]Not explicitly stated in all reviewed abstracts
Run Time (minutes) < 12.5[1][2]Substantially shorter than HPLC-UV/Fluorescence[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC and LC-MS quantification of this compound in human plasma.

HPLC-UV Method

A sensitive and accurate RP-HPLC method with UV detection has been developed for the determination of this compound in human plasma.[1][2]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting this compound and an internal standard (e.g., Naproxen) from plasma.[1][2]

  • Chromatographic Conditions:

    • Column: Reversed-phase X-Terra C18 column (4.6 mm x 150 mm, 5 µm particle size).[1][2]

    • Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (95:5 v/v).[1]

    • Detection: UV detection at a wavelength of 222 nm.[1]

  • Internal Standard: Naproxen is often used as an internal standard.[1][2]

LC-MS Method

A fast, accurate, and precise LC-MS method has been validated for the quantitative determination of this compound in human plasma.[4][5][6][7]

  • Sample Preparation: A simple protein precipitation method using acetonitrile is typically employed for sample extraction.[4][5][6][7]

  • Chromatographic and Mass Spectrometric Conditions:

    • While specific column and mobile phase details can vary, the key is the coupling of the liquid chromatography system to a mass spectrometer for detection.

    • The use of a deuterated internal standard (this compound-d6) is advantageous as it can minimize matrix effects.[7]

  • Internal Standard: Deuterated this compound (this compound-d6) is a suitable internal standard that helps to correct for matrix effects and variations in instrument response.[7]

Method Selection Workflow

The decision to use HPLC or LC-MS for this compound quantification depends on a variety of factors. The following diagram illustrates a logical workflow to guide this selection process.

start Start: this compound Quantification Requirement sensitivity High Sensitivity & Selectivity Required? start->sensitivity matrix Complex Biological Matrix? sensitivity->matrix Yes hplc HPLC (UV/Fluorescence) is a Viable Option sensitivity->hplc No cost Budget & Throughput Constraints? matrix->cost No lcms LC-MS Recommended matrix->lcms Yes cost->lcms Low Constraints cost->hplc High Constraints cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis plasma Plasma Sample Collection extraction Extraction of this compound (e.g., SPE or Protein Precipitation) plasma->extraction injection Sample Injection extraction->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation hplc_detect HPLC Detection (UV or Fluorescence) separation->hplc_detect lcms_detect LC-MS Detection (Mass Spectrometry) separation->lcms_detect quant Quantification against Calibration Curve hplc_detect->quant lcms_detect->quant report Reporting of Results quant->report

References

Gemfibrozil's Tissue-Specific Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Gemfibrozil's differential impact on liver, adipose, and muscle tissues, supported by experimental data and detailed methodologies.

This compound, a member of the fibrate class of drugs, is a well-established lipid-lowering agent. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism. While the systemic effects of this compound on plasma lipids are well-documented, its specific actions on different metabolic tissues—namely the liver, adipose tissue, and skeletal muscle—exhibit distinct characteristics. This guide provides a comparative analysis of this compound's effects on these tissues, presenting quantitative data from various studies, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.

Quantitative Effects of this compound on Lipid Metabolism

The following tables summarize the quantitative effects of this compound on key metabolic parameters in different tissues, as reported in clinical and preclinical studies.

Table 1: Effects of this compound on Plasma Lipid and Lipoprotein Levels (Human Clinical Trials)

ParameterBaselineAfter this compound TreatmentPercentage ChangeReference
Serum TriglyceridesHighLower↓ 45.6%[1]
Serum CholesterolHighLower↓ 8.3%[1]
HDL CholesterolLowHigher↑ 32.3%[1]
LDL CholesterolHighLower↓ 11.4%[1]
Serum Triglycerides (Hypertriglyceridemic patients)HighLower↓ 46%[2]

Table 2: Tissue-Specific Effects of this compound on Gene Expression (Preclinical Studies)

TissueGeneFold Change in mRNA ExpressionExperimental ModelReference
Adipose Tissue (retroperitoneal)VLDL Receptor↑ 6.9-foldRabbit--INVALID-LINK--
Muscle (gastrocnemius)VLDL Receptor↑ 3.7-foldRabbit--INVALID-LINK--
Liver (Hepatoma cell line)Carnitine palmitoyltransferase II (CPT2)IncreasedHuman[3][4][5]
Liver (Hepatoma cell line)Acyl-CoA oxidase 1 (ACOX1)IncreasedHuman[3][4][5]
Liver (Hepatoma cell line)Hydroxyacyl-CoA dehydrogenase (HADHA)IncreasedHuman[3][4][5]

Comparative Analysis of this compound's Action Across Tissues

This compound's primary mode of action is the activation of PPARα, which leads to a cascade of downstream effects that vary depending on the tissue type.

Liver: The liver is a central hub for lipid metabolism and the primary site of this compound's action on plasma lipoproteins. Activation of PPARα in hepatocytes leads to:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as CPT2, ACOX1, and HADHA[3][4][5]. This increases the breakdown of fatty acids, reducing their availability for triglyceride synthesis.

  • Reduced Triglyceride Synthesis and VLDL Secretion: By promoting fatty acid oxidation, this compound indirectly reduces the synthesis of triglycerides and their packaging into very-low-density lipoproteins (VLDL), a key transporter of triglycerides from the liver to peripheral tissues.

  • Increased HDL Synthesis: this compound stimulates the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to increased plasma HDL levels.

Adipose Tissue: The role of this compound in adipose tissue is more complex and appears to be context-dependent.

  • Increased Lipoprotein Lipase (LPL) Activity: Some studies suggest that this compound may increase the activity of LPL, an enzyme that hydrolyzes triglycerides in circulating lipoproteins, facilitating the uptake of fatty acids into adipocytes for storage or use. However, other studies have found no significant change in LPL activity or mRNA levels in the adipose tissue of hypertriglyceridemic patients treated with this compound[2].

  • Increased VLDL Receptor Expression: In rabbits, this compound has been shown to significantly increase the expression of the VLDL receptor in adipose tissue, which would enhance the uptake of triglyceride-rich lipoproteins --INVALID-LINK--.

  • Inhibition of Lipolysis: In vitro studies have shown that this compound can inhibit basal and hormone-stimulated lipolysis in rat adipose tissue, which would reduce the release of free fatty acids into the circulation[6].

Skeletal Muscle: Skeletal muscle is a major site of fatty acid oxidation for energy production.

  • Increased Fatty Acid Uptake and Oxidation: Similar to its effects in the liver, this compound is thought to enhance fatty acid uptake and oxidation in skeletal muscle through the activation of PPARα.

  • Increased VLDL Receptor Expression: As in adipose tissue, this compound treatment has been associated with an increase in VLDL receptor mRNA levels in skeletal muscle in rabbits, suggesting an enhanced capacity for triglyceride-rich lipoprotein uptake --INVALID-LINK--.

  • Inconsistent Effects on LPL Activity: Studies on the effect of this compound on muscle LPL activity have yielded inconsistent results, with some showing increases while others report no significant change[2].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects on gene expression.

Gemfibrozil_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_liver Liver (Hepatocyte) cluster_adipose Adipose Tissue (Adipocyte) cluster_muscle Skeletal Muscle (Myocyte) This compound This compound PPARa PPARα This compound->PPARa Activates Lipolysis_inhibition Inhibition of Lipolysis This compound->Lipolysis_inhibition RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to FAO_genes_liver ↑ Fatty Acid Oxidation Genes (e.g., CPT2, ACOX1, HADHA) PPRE->FAO_genes_liver Apo_genes ↑ Apolipoprotein Genes (e.g., APOA1, APOA2) PPRE->Apo_genes VLDLR_adipose ↑ VLDL Receptor PPRE->VLDLR_adipose VLDLR_muscle ↑ VLDL Receptor PPRE->VLDLR_muscle FAO_muscle ↑ Fatty Acid Oxidation PPRE->FAO_muscle VLDL_synthesis ↓ VLDL Synthesis & Secretion FAO_genes_liver->VLDL_synthesis Experimental_Workflow Tissue_Collection Tissue Collection (Liver, Adipose, Muscle) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_Quantification RNA Quantification & Quality Control RNA_Extraction->RNA_Quantification RT_PCR Reverse Transcription PCR (RT-PCR) RNA_Quantification->RT_PCR qPCR Quantitative PCR (qPCR) RT_PCR->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

References

Assessing the long-term stability and degradation products of Gemfibrozil in storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive assessment of the long-term stability and degradation products of Gemfibrozil, a widely used lipid-lowering agent. Intended for researchers, scientists, and drug development professionals, this document compares this compound's stability profile with its common alternative, Fenofibrate, supported by experimental data from forced degradation studies. Detailed methodologies and data are presented to aid in the development of stable pharmaceutical formulations and robust analytical methods.

Long-Term and Forced Degradation Analysis of this compound

This compound's stability is a critical attribute for ensuring its safety and efficacy throughout its shelf life. While the drug is a white solid that is stable under ordinary conditions, studies have shown it is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, and heat.[1][2] Stability-indicating analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[1][3]

Forced degradation studies are crucial for understanding the intrinsic stability of the molecule.[1] These studies involve exposing the drug to harsh conditions to accelerate its decomposition, thereby identifying likely degradation products and pathways.

Comparative Stability: this compound vs. Fenofibrate

While direct comparative long-term stability studies are not extensively available in the public literature, stability-indicating methods have been developed for both this compound and Fenofibrate.[3] These studies are foundational for comparing how each drug withstands stress conditions. Clinically, Fenofibrate is often preferred over this compound, particularly in combination with statins, due to a lower risk of adverse drug interactions and myopathy.[4][5] Fenofibrate has also demonstrated greater efficacy in reducing total cholesterol and LDL cholesterol compared to this compound.[5][6][7]

The following table summarizes the outcomes of forced degradation studies on this compound. A similar profile would be generated for Fenofibrate in a head-to-head stability comparison.

Stress ConditionReagent/ConditionDuration & TemperatureThis compound Degradation (%)Major Degradation Products
Acid Hydrolysis 1N HCl1 hour at Room TempSignificant Degradation ObservedAcid-catalyzed Hydrolysis Products
Base Hydrolysis 0.1N NaOHNot SpecifiedSignificant Degradation ObservedBase-catalyzed Hydrolysis Products
Oxidation 3.0% H₂O₂Not SpecifiedSignificant Degradation ObservedOxidative Products
Thermal Heat (Temp Not Specified)Not SpecifiedSignificant Degradation ObservedThermolytic Products
Photolytic UV/Visible LightNot SpecifiedDegradation ObservedPhotolytic Products

Note: While studies confirm significant degradation occurs under these conditions, specific percentage values were not detailed in the reviewed literature. The degradation products are typically identified via mass spectrometry.[3]

Degradation Pathway and Experimental Workflow

Understanding the degradation pathways and the analytical workflow for assessing stability is fundamental for drug development professionals. The following diagrams illustrate a conceptual degradation pathway for this compound and a typical experimental workflow for a forced degradation study.

G cluster_path Conceptual Degradation Pathway of this compound This compound This compound C₁₅H₂₂O₃ Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (Peroxide) This compound->Oxidation H₂O₂ Degradant_A Hydrolytic Degradant (Ether Cleavage Product) Hydrolysis->Degradant_A Degradant_B Oxidative Degradant (e.g., Hydroxylated Metabolite) Oxidation->Degradant_B

Caption: Conceptual pathway for this compound degradation via hydrolysis and oxidation.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution Acid Acid (e.g., 1N HCl) start->Acid Base Base (e.g., 0.1N NaOH) start->Base Oxidative Oxidative (e.g., 3% H₂O₂) start->Oxidative Thermal Thermal (e.g., 60°C) start->Thermal Neutralize Neutralize & Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Analysis Analyze Chromatograms: - Assay of Parent Drug - Peak Purity - Identify Degradants HPLC->Analysis

Caption: Standard workflow for conducting and analyzing forced degradation studies.

Experimental Protocols

Detailed and validated methodologies are required to produce reliable stability data. The following section outlines a typical protocol for a stability-indicating RP-HPLC method for this compound.

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from established methods for the analysis of this compound and its degradation products.[1][3]

1. Objective: To quantify this compound in the presence of its degradation products using a stability-indicating RP-HPLC method.

2. Materials and Instrumentation:

  • Instrument: HPLC system with UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade Methanol, HPLC grade Water, this compound Reference Standard.

  • Glassware: Volumetric flasks, pipettes.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol and Water in a 90:10 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 276 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[1]

5. Forced Degradation Sample Preparation:

  • Acid Hydrolysis: Dissolve this compound in 1N HCl and keep at room temperature for 1 hour. Neutralize the solution with an appropriate base before dilution with the mobile phase.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH. Neutralize with an appropriate acid before dilution.

  • Oxidative Degradation: Treat this compound solution with 3.0% H₂O₂.

  • Thermal Degradation: Expose a solid or solution sample of this compound to elevated temperatures (e.g., 60°C).

  • Sample Analysis: After exposure for a defined period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

6. Method Validation Parameters: The analytical method should be validated according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

  • Linearity: Demonstrated over a concentration range of 10-50 µg/mL.[1]

  • Accuracy: Determined by recovery studies (average recovery for this compound is typically ~100%).[1]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (LOD and LOQ have been reported as 0.24 µg/ml and 0.72 µg/ml, respectively).[1]

  • Robustness: Evaluated by making small, deliberate variations to method parameters (e.g., flow rate, mobile phase composition).

Conclusion

The stability of this compound is well-characterized under forced degradation conditions, showing susceptibility to hydrolysis, oxidation, and thermal stress. While it is considered stable under normal storage, these studies are vital for identifying potential impurities and establishing appropriate control strategies. In comparison to Fenofibrate, this compound presents a less favorable clinical profile in some patient populations, particularly concerning drug interactions. For researchers, the development and validation of robust, stability-indicating analytical methods are paramount for ensuring the quality and safety of this compound formulations throughout their lifecycle. Further studies providing direct quantitative comparisons of stability between this compound and its alternatives would be highly valuable to the pharmaceutical development community.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Gemfibrozil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gemfibrozil, from personal protective equipment (PPE) to disposal protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Engineering Controls: Work in a well-ventilated area.[2] Use of a local exhaust ventilation system is recommended, especially where dust, fumes, or vapors may be generated.[3]

Personal Protective Equipment: The following table summarizes the recommended PPE when handling this compound.

PPE CategorySpecificationCitation(s)
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][4]
Hand Protection Chemical-resistant gloves such as nitrile or powder-free latex. Double gloving should be considered.[3]
Skin and Body Protective clothing, such as a lab coat. For bulk processing, impervious protective clothing is recommended. Protective shoe covers may also be necessary.[3][5]
Respiratory If occupational exposure limits are exceeded or dust is generated, a NIOSH-approved respirator with a particulate filter (HEPA type) should be worn.[1][3]

Safe Handling and First Aid

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[3]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Minimize dust generation and accumulation.[1]

First-Aid Measures: In case of exposure, follow these procedures:

Exposure RouteFirst-Aid ProcedureCitation(s)
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1][4]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]

Accidental Release and Disposal

Spill Cleanup: In the event of a spill, trained personnel wearing appropriate PPE should:

  • Clean up spills immediately, avoiding dust generation.[3]

  • Use a HEPA-filtered vacuum or dampen with water before sweeping.[3]

  • Collect the spilled material into a suitable, labeled container for disposal.[1][3]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

Occupational Exposure Limits and Physical Properties

The following tables provide quantitative data for this compound.

Occupational Exposure Limits:

OrganizationLimitCitation(s)
Pfizer OELTWA-8 Hr: 1.0 mg/m³[6]

Physical and Chemical Properties:

PropertyValueCitation(s)
Appearance White to off-white crystalline solid[3][5]
Molecular Formula C15H22O3[5]
Melting Point 60 - 61 °C / 140 - 141.8 °F[4]
Solubility Does not mix well with water.[3]

This compound Handling Workflow

The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

Gemfibrozil_Handling_Workflow prep Preparation handling Handling & Weighing prep->handling ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe procedure Experimental Procedure handling->procedure ventilation Use in Ventilated Area (Fume Hood) handling->ventilation spill_kit Ensure Spill Kit is Accessible handling->spill_kit decontamination Decontamination procedure->decontamination disposal Waste Disposal decontamination->disposal wash_hands Wash Hands Thoroughly decontamination->wash_hands waste_container Collect in Labeled Hazardous Waste Container disposal->waste_container

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemfibrozil
Reactant of Route 2
Gemfibrozil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.